Butyric acid - d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
99200-79-0 |
|---|---|
Molecular Formula |
C4H6D2O2 |
Molecular Weight |
90.12 |
Purity |
95% min. |
Synonyms |
Butyric acid - d2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Butyric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyric acid-d2 (α,α-dideuteriobutyric acid), a crucial isotopically labeled compound for metabolic research and as a standard in mass spectrometry. The guide details the primary synthetic methodologies, experimental protocols, and methods for assessing isotopic purity, with a focus on providing actionable data for laboratory applications.
Introduction
Butyric acid, a short-chain fatty acid, plays a significant role in gut microbiome health, energy metabolism, and various cellular processes. The deuterated analogue, butyric acid-d2, in which the two hydrogen atoms at the alpha-position to the carboxyl group are replaced by deuterium, is an invaluable tool for researchers. Its increased mass allows it to be distinguished from its endogenous counterpart in biological systems, enabling precise tracking in metabolic and pharmacokinetic studies without altering the molecule's fundamental chemical properties. This guide focuses on the practical aspects of preparing and verifying the isotopic enrichment of butyric acid-d2.
Synthetic Methodologies
The synthesis of butyric acid-d2 primarily revolves around the deuteration of the α-carbon. Two principal strategies are commonly employed: direct hydrogen-deuterium (H/D) exchange on a butyric acid derivative and the malonic ester synthesis pathway.
Direct α-Deuteration via Enolate Formation
This is the most direct approach, involving the generation of an enolate from a butyric acid derivative, followed by quenching with a deuterium source. The acidity of the α-protons is enhanced by the adjacent carbonyl group, facilitating their removal by a suitable base.
A robust method involves the H/D exchange on a pentafluorophenyl (Pfp) ester of butyric acid. The electron-withdrawing nature of the Pfp group increases the acidity of the α-protons, allowing for efficient deuteration under mild conditions.
Experimental Workflow for Direct α-Deuteration:
Figure 1: Workflow for the synthesis of butyric acid-d2 via direct α-deuteration of a Pfp ester.
Malonic Ester Synthesis
The malonic ester synthesis offers a versatile alternative for preparing α-substituted carboxylic acids, including their deuterated analogues. This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. To synthesize butyric acid-d2, the α-protons of the malonate are first replaced with deuterium.
Logical Flow of Malonic Ester Synthesis for Butyric Acid-d2:
Figure 2: Key steps in the malonic ester synthesis of butyric acid-d2.
Experimental Protocols
The following is a representative protocol for the synthesis of α-deuterated carboxylic acids, which can be adapted for butyric acid. This protocol is based on the H/D exchange of malonic acids.
Protocol: Synthesis of α-Deuterated Carboxylic Acids via Malonic Acid H/D Exchange and Decarboxylation
This method provides a general, mild, and efficient route to α-deuterated carboxylic acids without the need for organic solvents.
-
Materials:
-
Substituted malonic acid (e.g., ethylmalonic acid for butyric acid synthesis)
-
Deuterium oxide (D₂O)
-
-
Procedure:
-
The substituted malonic acid is dissolved in D₂O.
-
The solution is heated to induce both H/D exchange at the α-position and subsequent decarboxylation.
-
The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.
-
Upon completion of the reaction, the D₂O is removed under reduced pressure to yield the α-deuterated carboxylic acid.
-
Purification is often not necessary due to the clean nature of the reaction.
-
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the reliability of studies using butyric acid-d2. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
-
¹H NMR: The most straightforward method to confirm successful deuteration is the disappearance or significant reduction of the signal corresponding to the α-protons.
-
²H NMR: This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation.
-
¹³C NMR: The carbon at the α-position will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with the two deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for quantifying the level of deuterium incorporation. The butyric acid-d2 is typically derivatized (e.g., to its methyl or trimethylsilyl ester) to improve its volatility for GC analysis. The mass spectrometer then separates the ions based on their mass-to-charge ratio. The molecular ion peak for the deuterated compound will be two mass units higher than that of the unlabeled compound, allowing for the determination of the isotopic enrichment.
Quantitative Data
The isotopic purity of commercially available butyric acid-d2 is typically high, often exceeding 98 atom % D. The synthesis via H/D exchange in D₂O has been shown to achieve high levels of deuteration.
| Parameter | Value | Analytical Method |
| Isotopic Purity | ≥98 atom % D | NMR and MS |
| Chemical Purity | ≥98% | HPLC |
Table 1: Typical specifications for commercially available Butyric-2,2-d2 Acid.
Conclusion
The synthesis of butyric acid-d2 is a well-established process, with direct H/D exchange and malonic ester synthesis being the most prominent methods. The choice of method may depend on the available starting materials and desired scale. Rigorous analysis of the final product by NMR and GC-MS is essential to confirm the isotopic purity and ensure its suitability for use in sensitive research applications. This guide provides the foundational knowledge for researchers to confidently prepare and characterize this important isotopic tracer.
The Biological Significance of Deuterium-Labeled Butyric Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation in the colon, is a molecule of immense biological importance. It serves as a primary energy source for colonocytes, an inhibitor of histone deacetylases (HDACs), and a signaling molecule in numerous cellular pathways. The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), creates deuterium-labeled butyric acid, a powerful tool for researchers. This guide explores the core biological significance of deuterated butyric acid, focusing on its application as a metabolic tracer, its role in quantitative analysis, and its potential therapeutic advantages stemming from the kinetic isotope effect (KIE). We will delve into its metabolic fate, its impact on signaling pathways, and provide detailed experimental frameworks for its use in research.
Introduction to Deuterium Labeling
Stable isotope labeling involves replacing an atom in a molecule with one of its non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H). This substitution results in a compound that is chemically analogous to its unlabeled counterpart but has a greater mass. This mass difference is the cornerstone of its utility, allowing labeled molecules to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Kinetic Isotope Effect (KIE)
A pivotal concept in the application of deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond often proceed more slowly when a C-D bond is present at that position. This phenomenon can be harnessed to:
-
Probe Reaction Mechanisms: By observing the change in reaction rate upon deuteration, researchers can identify the rate-determining steps in a metabolic pathway.
-
Enhance Pharmacokinetics: Slowing down metabolic degradation can increase a drug's half-life and bioavailability, a strategy increasingly used in drug development.[1]
Applications in Research and Development
Deuterium-labeled butyric acid is a versatile tool with several key applications in biological and pharmaceutical research.
Metabolic Tracer Studies
The primary use of deuterium-labeled butyric acid is as a metabolic tracer. By introducing a labeled form, such as Butyric acid-d7, into a biological system, scientists can track its journey and distinguish it from the endogenous, unlabeled pool. This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), provides dynamic information about metabolic pathways.[2][3][4][5]
Key applications include:
-
Mapping Metabolic Fate: Tracing the incorporation of deuterium into downstream metabolites to elucidate pathways like β-oxidation or its conversion into other SCFAs.
-
Quantifying Metabolic Flux: Measuring the rates at which butyrate is produced, consumed, and converted within a system, offering insights into the metabolic contributions of the gut microbiota and host cells.[6]
-
Gut Microbiome Research: Understanding the complex interplay between diet, microbial butyrate production, and its subsequent uptake and utilization by host tissues.[7]
Internal Standard for Quantification
In analytical chemistry, particularly for mass spectrometry-based methods, isotopically labeled compounds are the gold standard for internal standards. Deuterated butyric acid (e.g., Butyric acid-d7) is used for the precise quantification of natural butyrate in complex biological matrices like plasma, feces, and tissue samples.[8][9] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and analysis. This ensures high accuracy and reproducibility.[8][9]
Core Biological Functions and Signaling Pathways
Butyrate exerts its biological effects through several mechanisms, primarily as an energy source and as a signaling molecule that modulates gene expression.
Energy Metabolism: The β-Oxidation Pathway
Butyrate is a crucial energy source, especially for the epithelial cells lining the colon (colonocytes). Upon entering the mitochondria, butyrate is activated to butyryl-CoA and subsequently broken down into two molecules of acetyl-CoA through the β-oxidation pathway.[10][11][12] This acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate ATP, fueling cellular processes.[11][12]
References
- 1. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-resolved metabolomics (SIRM) in cancer research with clinical application to nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota-derived butyric acid regulates calcific aortic valve disease pathogenesis by modulating GAPDH lactylation and butyrylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathway of butyrate catabolism by Desulfobacterium cetonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. Fatty acid beta oxidation | Abcam [abcam.com]
The Role of Deuterated Butyric Acid (Butyric Acid-d2) in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA) primarily produced by the gut microbiota through the fermentation of dietary fibers, plays a pivotal role in host metabolism and cellular regulation. Its influence extends from being a primary energy source for colonocytes to acting as a histone deacetylase (HDAC) inhibitor, thereby modulating gene expression. To unravel the intricate metabolic pathways and fluxes of butyrate, stable isotope tracers have become indispensable tools. This technical guide focuses on the application of deuterated butyric acid, specifically butyric acid-d2, in metabolic studies. The use of stable isotopes like deuterium (²H) offers a non-radioactive and sensitive approach to trace the metabolic fate of butyrate in various biological systems, providing critical insights for researchers in metabolism, gut microbiome studies, and drug development.
Core Applications of Butyric Acid-d2 in Metabolic Studies
Butyric acid-d2 serves as a powerful tracer to investigate several key metabolic processes:
-
Gut Microbiome and Host Metabolism Interaction: By administering butyric acid-d2, researchers can trace its absorption from the gut and its subsequent distribution and utilization in host tissues. This helps in quantifying the contribution of microbial-derived butyrate to the host's energy expenditure and biosynthetic pathways.
-
Fatty Acid Metabolism: Deuterated butyrate can be used to study the β-oxidation of short-chain fatty acids. The incorporation of deuterium into downstream metabolites, such as acetyl-CoA and ketone bodies, can be tracked to determine the rate of butyrate catabolism.
-
Histone Acetylation Dynamics: As a precursor for the acetyl group in acetyl-CoA, butyric acid-d2 allows for the investigation of its contribution to the pool of acetyl-CoA used for histone acetylation. This provides a dynamic view of how gut-derived metabolites can influence epigenetic modifications.
Quantitative Data from Metabolic Tracer Studies
The use of stable isotope tracers like butyric acid-d2 allows for the precise quantification of metabolic fluxes and the relative contributions of different substrates to metabolic pathways. While specific quantitative data for butyric acid-d2 is emerging, data from studies using other isotopologues like 13C-butyrate provide a strong framework for the expected outcomes.
| Parameter | Description | Typical Quantitative Finding (Illustrative) | Citation |
| Isotopic Enrichment in Plasma | The percentage of labeled butyrate in the total plasma butyrate pool after administration. | Arterial plasma enrichment of [1-¹³C]butyrate can reach a plateau, indicating steady-state kinetics. | |
| Contribution to Histone Acetylation | The fraction of acetyl groups on histones that are derived from the administered labeled butyrate. | Within 30 minutes of administration of ¹³C-labeled butyrate to Caco-2 cells, the isotope label can be detected on acetylated histones.[1] | [1] |
| Metabolic Flux to Acetyl-CoA | The rate at which butyrate is converted to acetyl-CoA in a specific tissue or cell type. | In HT29 cells, butyrate can replace glucose as a primary source for acetyl-CoA, impacting fatty acid synthesis and the TCA cycle.[2] | [2] |
| Rate of Appearance (Ra) in Blood | The rate at which endogenous and exogenous butyrate appears in the bloodstream. | The whole-body rate of appearance of acetate, a related SCFA, was significantly higher after a chicory-enriched diet. |
Experimental Protocols
Protocol 1: Tracing Butyric Acid-d2 Incorporation into Cellular Metabolites in Cell Culture
This protocol is adapted from methodologies used for ¹³C-labeled butyrate tracing and is applicable for d2-butyrate studies.[1]
1. Cell Culture and Isotope Labeling:
- Culture mammalian cells (e.g., Caco-2, HEK293) to the desired confluency in standard DMEM supplemented with 10% FBS.
- Prepare a labeling medium by supplementing DMEM (without glucose or pyruvate for starvation conditions, if desired) with a known concentration of butyric acid-d2 (e.g., 1 mM).
- Remove the standard culture medium, wash the cells with PBS, and add the labeling medium.
- Incubate the cells for a time course (e.g., 0, 30 min, 1h, 6h, 24h) at 37°C in a humidified incubator.
2. Metabolite Extraction:
- At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate and scrape the cells.
- Collect the cell lysate into a microcentrifuge tube.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry (GC-MS):
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatization: To improve the volatility and chromatographic properties of butyrate and other organic acids, a derivatization step is often necessary. A common method is silylation.
- Add a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl), to the dried extract.
- Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to allow for complete derivatization.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms) for separation.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the derivatized, deuterated, and non-deuterated butyrate and its downstream metabolites.
- The isotopic enrichment is calculated by comparing the peak areas of the labeled (M+2) and unlabeled (M+0) fragments.
Protocol 2: Quantification of Butyric Acid-d2 in Biological Fluids using LC-MS/MS
This protocol focuses on the sensitive quantification of butyric acid-d2 in samples like plasma or fecal extracts.
1. Sample Preparation:
- For plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile.
- For fecal samples, perform a homogenization and extraction in an appropriate buffer, followed by centrifugation to remove solid debris.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
- Short-chain fatty acids can be challenging to analyze by LC-MS due to their poor ionization. Derivatization can significantly improve sensitivity.
- A common derivatization agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of butyrate.
3. LC-MS/MS Analysis:
- Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable column for separation (e.g., a C18 reversed-phase column).
- Set up a multiple reaction monitoring (MRM) method on the mass spectrometer. This involves selecting the precursor ion of the derivatized butyric acid-d2 and its specific product ion after fragmentation.
- Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., ¹³C-labeled butyrate).
Visualizing Metabolic Pathways and Workflows
Butyrate Metabolism and Entry into the TCA Cycle
The following diagram illustrates the primary metabolic pathway for butyrate, its conversion to acetyl-CoA, and its entry into the tricarboxylic acid (TCA) cycle.
Experimental Workflow for Butyric Acid-d2 Tracing
This workflow outlines the key steps in a typical metabolic tracing experiment using butyric acid-d2.
Butyrate's Role in Histone Deacetylase (HDAC) Inhibition
This diagram illustrates the dual role of butyrate in influencing histone acetylation: directly as an HDAC inhibitor and indirectly as a source for acetyl-CoA.
Conclusion
Butyric acid-d2 is a valuable tool for dissecting the complex roles of this key microbial metabolite in host physiology. By enabling the precise tracing and quantification of its metabolic fate, deuterated butyrate provides researchers with a powerful method to investigate gut-brain communication, energy metabolism, and epigenetic regulation. The protocols and conceptual frameworks presented in this guide offer a starting point for scientists and drug development professionals to design and execute robust metabolic studies, ultimately leading to a deeper understanding of health and disease.
References
An In-Depth Technical Guide to Stable Isotope Labeling with Butyric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of butyric acid-d2 as a stable isotope tracer in biological research. Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut, plays a crucial role in host physiology, acting as a primary energy source for colonocytes and a signaling molecule with broad biological effects. The use of deuterated butyrate (butyric acid-d2) allows for the precise tracking of its metabolic fate and its influence on cellular processes, offering valuable insights for drug development and disease research.
Core Concepts of Stable Isotope Labeling with Butyric Acid-d2
Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic pathways of molecules in biological systems. Butyric acid-d2 is an isotopologue of butyric acid where two hydrogen atoms have been replaced by deuterium. This mass shift allows researchers to distinguish exogenously supplied butyrate from the endogenous pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of the deuterium label into various downstream metabolites, it is possible to elucidate metabolic fluxes and understand the contribution of butyrate to different cellular pathways.
Applications in Research and Drug Development
The application of butyric acid-d2 spans several key areas of research:
-
Metabolic Flux Analysis: Tracing the metabolic fate of butyrate to understand its contribution to energy production, lipid synthesis, and other metabolic pathways.[1]
-
Gut Microbiome Research: Investigating the production and consumption of butyrate by gut microbiota and its subsequent uptake and metabolism by host cells.
-
Histone Acetylation and Epigenetics: Studying the role of butyrate as a histone deacetylase (HDAC) inhibitor and its impact on gene expression.[2][3][4]
-
Signal Transduction: Elucidating the signaling pathways activated by butyrate through its interaction with G-protein coupled receptors (GPCRs).[5]
-
Drug Development: Evaluating the therapeutic potential of butyrate and its derivatives in various diseases, including cancer and inflammatory bowel disease.[1][6][7]
Data Presentation
While a comprehensive search of publicly available literature did not yield specific quantitative data tables from studies utilizing butyric acid-d2 for metabolic tracing, the following table illustrates the type of data that would be generated from such an experiment. The values presented are hypothetical and for illustrative purposes only.
| Metabolite | Isotopic Enrichment (%) in Control Cells | Isotopic Enrichment (%) in Treated Cells | Fold Change |
| Acetyl-CoA | 5.2 | 15.8 | 3.04 |
| Citrate | 3.1 | 9.5 | 3.06 |
| Glutamate | 2.5 | 7.6 | 3.04 |
| Histone H3 (acetylated) | 1.8 | 8.2 | 4.56 |
| Histone H4 (acetylated) | 2.1 | 9.7 | 4.62 |
Table 1: Hypothetical Quantitative Data from a Butyric Acid-d2 Tracing Experiment. This table illustrates the potential isotopic enrichment of key metabolites following the administration of butyric acid-d2 in a cell culture experiment. Such data would provide insights into the metabolic flux of butyrate into the TCA cycle and its role in histone acetylation.
Experimental Protocols
A detailed, replicable experimental protocol for a stable isotope labeling study with butyric acid-d2 was not available in the searched literature. However, a general methodology for such an experiment can be outlined as follows.
General Protocol for Stable Isotope Labeling with Butyric Acid-d2 in Cell Culture
-
Cell Culture: Culture cells of interest (e.g., colon cancer cell line) in appropriate media and conditions until they reach the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of butyric acid-d2. The concentration and labeling duration will depend on the specific experimental goals.
-
Metabolite Extraction: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) and quench metabolism using a cold solvent such as methanol or a methanol/water mixture. Scrape the cells and collect the cell lysate.
-
Sample Preparation for Mass Spectrometry:
-
For polar metabolites (e.g., TCA cycle intermediates): Perform a liquid-liquid extraction to separate the polar and non-polar phases. Dry the polar phase under a stream of nitrogen and derivatize the metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
For histones: Isolate the nuclei, extract the histones, and digest them into peptides. The acetylated histone peptides can then be analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
-
Mass Spectrometry Analysis:
-
GC-MS: Analyze the derivatized polar metabolites to determine the isotopic enrichment in downstream metabolites.
-
LC-MS/MS: Analyze the histone peptides to quantify the incorporation of the deuterium label into acetyl groups on specific lysine residues.
-
-
Data Analysis: Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled fragments of each metabolite. Use this data to model metabolic fluxes through the relevant pathways.
Mandatory Visualizations
Signaling Pathways of Butyrate
Butyrate exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
Caption: Butyrate as a Histone Deacetylase Inhibitor.
Caption: Butyrate Signaling through G-Protein Coupled Receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a stable isotope labeling study using butyric acid-d2.
Caption: Experimental Workflow for Butyric Acid-d2 Labeling.
Conclusion
Stable isotope labeling with butyric acid-d2 is a valuable tool for researchers and drug development professionals seeking to understand the complex roles of this short-chain fatty acid in health and disease. While this guide provides a foundational understanding of the core concepts, applications, and general methodologies, it is important to note the current gap in publicly available, detailed quantitative data and replicable experimental protocols. As research in this area continues to grow, it is anticipated that more specific data and standardized methods will become available, further enhancing the utility of butyric acid-d2 as a powerful metabolic tracer.
References
- 1. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Butyric Acid-d2 as a Tracer in Gut Microbiome Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of butyric acid-d2 as a stable isotope tracer in gut microbiome research. It details the significance of butyrate in host-microbe interactions, outlines experimental protocols for in vivo tracing studies, and presents a framework for data analysis and interpretation. This document is intended to serve as a core resource for researchers designing and implementing studies to elucidate the metabolic fate and functional roles of butyrate in health and disease.
Introduction: The Significance of Butyrate in Gut Health
Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal metabolite produced by the gut microbiota through the fermentation of dietary fibers. It serves as the primary energy source for colonocytes, playing a critical role in maintaining gut homeostasis. Beyond its role as an energy substrate, butyrate functions as a key signaling molecule, influencing a myriad of cellular processes including gene expression, immune regulation, and gut barrier integrity.[1] Dysregulation of butyrate production has been implicated in various pathologies, including inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders.[2]
Stable isotope tracers, such as butyric acid-d2 (C₄H₆D₂O₂), offer a powerful tool to track the metabolic fate of butyrate in vivo. By replacing two hydrogen atoms with deuterium, researchers can distinguish exogenous butyrate from the endogenous pool, enabling precise quantification of its absorption, distribution, and utilization by the host.[3] This guide will focus on the practical application of butyric acid-d2 as a tracer to unravel the complex dynamics of butyrate metabolism and its downstream effects.
Key Signaling Pathways Influenced by Butyrate
Butyrate exerts its pleiotropic effects through several key signaling pathways. Understanding these pathways is crucial for designing tracer studies and interpreting their outcomes.
2.1 Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[1][4] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell proliferation, apoptosis, and inflammation.[5] Tracer studies with butyric acid-d2 can help quantify the contribution of exogenous butyrate to the acetyl-CoA pool used for histone acetylation.
2.2 G-Protein-Coupled Receptor (GPCR) Activation: Butyrate can activate specific G-protein-coupled receptors, such as GPR109A and GPR43, on the surface of intestinal epithelial and immune cells.[6] This activation triggers downstream signaling cascades that modulate inflammatory responses and promote gut barrier function.
2.3 Metabolic Reprogramming: In colonocytes, butyrate is readily metabolized through β-oxidation to produce acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for ATP production.[7][8] However, in cancer cells exhibiting the Warburg effect, butyrate metabolism is often impaired.[8][9] Butyric acid-d2 tracing can elucidate the flux of butyrate through these metabolic pathways in both healthy and diseased states.
Below is a diagram illustrating the primary signaling pathways of butyrate.
Experimental Protocols for In Vivo Tracing with Butyric Acid-d2
This section outlines a general workflow for an in vivo study using butyric acid-d2 as a tracer in a mouse model.
3.1 Animal Model and Treatment:
-
Animal Model: C57BL/6J mice are commonly used for gut microbiome research.
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment under controlled temperature, humidity, and light-dark cycles.
-
Diet: A standard chow diet or a specific high-fiber or high-fat diet can be used depending on the research question.
-
Tracer Administration: Butyric acid-d2 is typically administered via oral gavage. The dosage can vary, but a range of 200-400 mg/kg body weight has been used for sodium butyrate in mice.[10] The exact dosage of d2-butyrate should be optimized based on preliminary studies. A saline gavage can be used for the control group.
3.2 Sample Collection:
-
Feces: Fecal pellets should be collected at various time points post-gavage (e.g., 1, 2, 4, 8, 24 hours) to measure the excretion of unmetabolized d2-butyrate and the appearance of deuterated metabolites. Samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C.
-
Blood: Blood samples can be collected via tail vein or cardiac puncture at the same time points. Plasma should be separated by centrifugation and stored at -80°C for analysis of d2-butyrate and its metabolites in circulation.
-
Tissues: At the end of the experiment, tissues of interest (e.g., colon, liver, brain) should be harvested, snap-frozen, and stored at -80°C. This will allow for the measurement of d2-butyrate incorporation into tissue-specific metabolites and macromolecules.
3.3 Sample Preparation and Analysis:
-
Extraction of SCFAs:
-
Homogenize fecal or tissue samples in a suitable buffer (e.g., isopropanol or water).[11]
-
Acidify the homogenate with an acid like hydrochloric acid to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent such as diethyl ether.
-
The organic layer containing the SCFAs is then collected for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatization: SCFAs are often derivatized to increase their volatility for GC-MS analysis. Common derivatization agents include isobutyl chloroformate/isobutanol.[12] Derivatization-free methods are also available.
-
GC-MS Parameters: A typical GC-MS setup would involve a capillary column suitable for fatty acid analysis and a mass spectrometer operating in either full-scan or selected ion monitoring (SIM) mode to detect the deuterated and non-deuterated forms of butyrate and other metabolites.
-
The following diagram outlines the experimental workflow.
Data Presentation and Interpretation
Quantitative data from butyric acid-d2 tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Data from a d2-Butyrate Tracer Study in Mice
| Parameter | Control Group (Saline) | d2-Butyrate Group | Units |
| Plasma Butyrate | |||
| Total Butyrate (t=2h) | 150 ± 25 | 450 ± 50 | µM |
| d2-Butyrate (t=2h) | Not Detected | 300 ± 40 | µM |
| % d2-Enrichment | 0 | 66.7 | % |
| Fecal Butyrate | |||
| Total Butyrate (t=4h) | 5.0 ± 1.0 | 8.0 ± 1.5 | µmol/g |
| d2-Butyrate (t=4h) | Not Detected | 3.5 ± 0.8 | µmol/g |
| % d2-Enrichment | 0 | 43.8 | % |
| Colonocyte Acetyl-CoA | |||
| Total Acetyl-CoA (t=4h) | 10.0 ± 2.0 | 12.0 ± 2.5 | nmol/mg protein |
| d2-Acetyl-CoA (t=4h) | Not Detected | 2.4 ± 0.5 | nmol/mg protein |
| % d2-Enrichment | 0 | 20.0 | % |
| Histone H3 Acetylation | |||
| Global H3 Acetylation | Baseline | 1.5-fold increase | Relative Units |
| % d2-Enrichment in Acetyl Groups | 0 | 15.0 | % |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., t-test or ANOVA).
Interpretation of Data:
-
Plasma and Fecal Data: The presence and concentration of d2-butyrate in plasma and feces over time provide insights into the absorption and excretion kinetics of orally administered butyrate.
-
Tissue Metabolite Enrichment: The enrichment of deuterium in downstream metabolites like acetyl-CoA in specific tissues (e.g., colonocytes) directly demonstrates the metabolic conversion of the tracer.
-
Macromolecule Incorporation: Measuring the incorporation of deuterium into acetylated histones provides a quantitative measure of how much of the administered butyrate contributes to epigenetic modifications.
Conclusion
Butyric acid-d2 is a powerful tool for dissecting the complex role of butyrate in gut microbiome research. By enabling the precise tracing of its metabolic fate, researchers can gain unprecedented insights into its absorption, distribution, and functional impact on host physiology. The experimental framework and analytical approaches outlined in this guide provide a solid foundation for designing and executing robust tracer studies to advance our understanding of this critical microbial metabolite and its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Variation of butyrate production in the gut microbiome in type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyric acid - d2 | 99200-79-0 | Benchchem [benchchem.com]
- 4. Inhibition of histone deacetylase activity by butyrate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of butyrate in surgical and oncological outcomes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From the gut to the peripheral tissues: the multiple effects of butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Butyrate Quantification: Natural Abundance vs. Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of butyrate quantification in biological matrices, focusing on the comparison between its natural isotopic abundance and the use of deuterated internal standards. Accurate measurement of butyrate, a key short-chain fatty acid (SCFA) produced by the gut microbiota, is paramount for understanding its role in health and disease, from gut health and metabolic regulation to its potential as a therapeutic agent.
The Challenge of Butyrate Quantification: Isotopic Abundance
Butyrate (C₄H₈O₂) is composed of carbon, hydrogen, and oxygen, each existing as a mixture of stable isotopes in nature. The presence of heavier isotopes (¹³C and ²H) means that a population of butyrate molecules will have a distribution of masses. While the most abundant form contains only ¹²C, ¹H, and ¹⁶O, a small but significant fraction will contain one or more heavy isotopes, creating a natural isotopic signature. This becomes crucial in mass spectrometry-based analyses, where precision is key.
Natural Isotopic Abundance of Key Elements
The inherent isotopic distribution of the elements constituting butyrate is a fundamental consideration for high-precision quantitative studies.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (Deuterium) | 2.014102 | 0.015 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
This data reflects the natural isotopic distribution of elements that constitute butyrate.[1][2][3]
The Solution: Stable Isotope-Labeled Internal Standards
To correct for variability during sample preparation, extraction, and analysis by mass spectrometry, a stable isotope-labeled (SIL) internal standard (IS) is indispensable.[4] A deuterated standard, such as Butyric-d₇ acid (CD₃(CD₂)₂CO₂H), is an ideal IS for butyrate quantification.[5][6]
Why Deuterated Standards are a Gold Standard:
-
Co-elution: The deuterated standard has nearly identical physicochemical properties to the natural (endogenous) butyrate, meaning it behaves similarly during chromatographic separation.[4]
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement in the mass spectrometer as the analyte of interest, allowing for accurate correction.
-
Distinct Mass Signal: The mass difference between the deuterated standard and the natural analyte is large enough to prevent spectral overlap, ensuring independent quantification.[4]
Comparison of Natural Butyrate and a Deuterated Standard
| Property | Natural Butyrate (C₄H₈O₂) | Butyric-d₇ acid (C₄HD₇O₂) |
| Molecular Formula | C₄H₈O₂ | C₄HD₇O₂ |
| Monoisotopic Mass | 88.0524 Da | 95.1000 Da |
| Mass Shift | N/A | M+7 |
| Purity | N/A | Typically ≥98% deuterated forms |
| Application | Analyte of interest | Internal standard for quantification |
This table provides a direct comparison of the key properties of natural butyrate and its commonly used deuterated internal standard.[5][6]
Experimental Protocols for Butyrate Quantification
Accurate quantification of butyrate in biological samples such as plasma, serum, and feces requires robust and validated methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of butyrate using a deuterated internal standard.
Caption: Workflow for butyrate quantification using an internal standard.
Detailed Protocol: Butyrate Quantification in Plasma/Serum by LC-MS/MS
This protocol is a representative example for the quantification of butyrate and other SCFAs.
1. Materials and Reagents:
-
Butyric acid standard
-
Butyric-d₇ acid (internal standard)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine, aniline)
-
Reagents for derivatization catalysis (e.g., EDC)
-
Centrifuge tubes, autosampler vials
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of butyric acid and butyric-d₇ acid in an appropriate solvent (e.g., 50:50 MeOH:H₂O).
-
Create a series of calibration standards by serially diluting the butyric acid stock solution.
-
Prepare an internal standard working solution at a fixed concentration.
3. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
4. Derivatization (if required for improved chromatography):
-
Some methods use derivatization to improve the chromatographic retention and ionization efficiency of SCFAs.[7][8]
-
For example, using aniline derivatization, add aniline solution and EDC solution to the supernatant.[8]
-
Incubate the reaction mixture as required by the specific protocol (e.g., 0°C for 2 hours).[8]
-
Dilute the derivatized sample before injection.[8]
5. LC-MS/MS Analysis:
-
Chromatography: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both natural butyrate and the deuterated internal standard.
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of butyrate in the samples from the calibration curve.
Butyrate Signaling Pathways
Butyrate is a biologically active molecule with a significant impact on host physiology, primarily through its role as a histone deacetylase (HDAC) inhibitor.[9][10] This inhibition leads to changes in gene expression that influence cell cycle, apoptosis, and inflammation.
Butyrate as an HDAC Inhibitor
The diagram below illustrates the signaling pathway of butyrate-mediated HDAC inhibition.
Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones.[11] This results in a more relaxed chromatin structure, allowing transcription factors to access DNA and alter the expression of genes involved in processes like tumor suppression and inflammation control.[9] For instance, butyrate can reduce inflammation by inhibiting the pro-inflammatory NF-κB pathway.[11]
Conclusion
The accurate quantification of butyrate is essential for advancing our understanding of its multifaceted roles in human health. While natural butyrate exists as a mix of isotopologues, the use of deuterated internal standards in conjunction with mass spectrometry provides the necessary precision and accuracy for robust scientific investigation. The detailed protocols and an understanding of butyrate's signaling pathways, as outlined in this guide, serve as a foundational resource for researchers in the field.
References
- 1. VC3Chem - Isotopes [vc3chem.ca]
- 2. Carbon - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Butyric-d7 acid D = 98atom , = 98 CP 73607-83-7 [sigmaaldrich.com]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 9. frontiersin.org [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
physical and chemical properties of Butyric acid-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Butyric acid-d7, a deuterated analogue of the short-chain fatty acid, butyric acid. This stable isotope-labeled compound is a crucial tool in various scientific disciplines, particularly in metabolic research, microbiome studies, and as an internal standard for quantitative analysis.
Core Properties and Specifications
Butyric acid-d7, also known as butanoic-d7 acid, is a colorless liquid at room temperature.[1] Its key identifying information and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Chemical Name | Butyric acid-d7 |
| Synonyms | Butanoic-d7 acid, FA 4:0-d7 |
| CAS Number | 73607-83-7[2] |
| Molecular Formula | C₄HD₇O₂[2] |
| Linear Formula | CD₃(CD₂)₂CO₂H[3] |
| Molecular Weight | 95.15 g/mol [3][4] |
| Isotopic Purity | ≥98 atom % D[3] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless liquid[5] |
| Melting Point | -6 to -3 °C[3] |
| Boiling Point | 162 °C[3] |
| Density | 1.039 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.3969[3] |
| Flash Point | 72 °C (161.6 °F) - closed cup |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[2] Also soluble in water and ether.[6] |
Chemical Characteristics and Applications
Butyric acid-d7 is a stable, non-radioactive isotopologue of butyric acid. The substitution of hydrogen atoms with deuterium atoms results in a mass shift of +7, making it an ideal internal standard for mass spectrometry-based quantification of endogenous butyric acid.[3] This is its primary application in research and drug development.
Its chemical behavior is nearly identical to that of unlabeled butyric acid, a short-chain fatty acid produced by gut microbial fermentation of dietary fibers.[2][7] Butyric acid itself is a biologically active molecule, acting as a histone deacetylase (HDAC) inhibitor and a key energy source for colonocytes.[2][7] Consequently, Butyric acid-d7 is instrumental in studies investigating the metabolic pathways and physiological roles of butyrate.
Key applications include:
-
Metabolic Pathway Tracing: Used to trace the metabolic fate of butyric acid in various biological systems.[8]
-
Microbiome Research: Employed in studies of the gut microbiome and its production of short-chain fatty acids.[8]
-
Quantitative Analysis: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of butyric acid in complex biological matrices.[2][8][9]
-
Lipidomics and Metabolomics: Utilized as a standard in broader lipidomics and metabolomics research.[4]
Experimental Methodologies
While specific, detailed experimental protocols are highly dependent on the application and instrumentation, the following provides a general workflow for the use of Butyric acid-d7 as an internal standard in quantitative analysis.
General Protocol for Quantitative Analysis using Butyric Acid-d7 as an Internal Standard
-
Standard Preparation: Prepare a stock solution of Butyric acid-d7 of a known concentration in a suitable solvent (e.g., methanol or ethanol). From this stock, create a series of working standards by spiking known amounts of unlabeled butyric acid into a matrix similar to the samples being analyzed.
-
Sample Preparation: To each biological sample (e.g., plasma, fecal water, cell lysate), add a known amount of the Butyric acid-d7 internal standard solution. The amount added should be consistent across all samples and calibration standards.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the short-chain fatty acids from the sample matrix.
-
Derivatization (Optional but common for GC-MS): To improve chromatographic properties and detection sensitivity, the extracted fatty acids are often derivatized.
-
Instrumental Analysis (GC-MS or LC-MS): Inject the prepared samples and standards into the GC-MS or LC-MS system. The instrument will separate the analytes, and the mass spectrometer will detect and quantify the ions corresponding to both unlabeled butyric acid and Butyric acid-d7.
-
Data Analysis: A calibration curve is generated by plotting the ratio of the peak area of unlabeled butyric acid to the peak area of Butyric acid-d7 against the concentration of the unlabeled butyric acid standards. The concentration of butyric acid in the unknown samples is then calculated from this calibration curve.
Logical Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for a typical quantitative analysis experiment utilizing Butyric acid-d7.
Caption: Workflow for quantitative analysis using Butyric acid-d7.
Safety and Handling
Butyric acid-d7 is a combustible liquid and can cause severe skin burns and eye damage.[10][11] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[10][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[10][11] Store at room temperature away from light and moisture.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]
References
- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 丁酸-d7 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Butyric acid (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. turito.com [turito.com]
- 7. Butyric Acid-d7 | CAS 73607-83-7 | Cayman Chemical | Biomol.com [biomol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. isotope.com [isotope.com]
A Technical Guide to the Commercial Availability and Application of Butyric Acid-d2 for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of deuterated butyric acid, with a focus on Butyric acid-d2, for laboratory use. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and effectively incorporating it into their experimental designs. This guide includes a comparative summary of commercial suppliers, a detailed experimental protocol for its use as an internal standard, and visualizations of relevant biological pathways and experimental workflows.
Commercial Availability of Deuterated Butyric Acid
Butyric acid-d2 and other deuterated variants are available from several specialized chemical suppliers. These compounds are primarily used as internal standards in mass spectrometry-based quantitative analysis and as tracers in metabolic research. The availability, purity, and pricing can vary between suppliers. Below is a summary of commercially available deuterated butyric acid isotopologues.
Table 1: Commercial Suppliers of Deuterated Butyric Acid
| Product Name | Supplier | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities | Price (USD) |
| Butyric-2,2-d2 Acid | Clearsynth | 19136-92-6 | Not Specified | ≥ 90% (HPLC) | Inquire | Inquire |
| ResolveMass Laboratories Inc. | 19136-92-6 | Not Specified | ≥ 98% | Inquire | Inquire | |
| LGC Standards | 19136-92-6 | Not Specified | Not Specified | 50 mg, 100 mg, 500 mg | Inquire | |
| Sigma-Aldrich | 19136-92-6 | Not Specified | Not Specified | Inquire | Inquire | |
| Butyric acid-d7 | CDN Isotopes | 73607-83-7 | 98 atom % D | Not Specified | 1 g, 5 g | $226 (1g), $739 (5g) |
| Cayman Chemical | 73607-83-7 | ≥98% deuterated forms (d1-d7) | Not Specified | 50 mg, 100 mg | $49 (50mg), $87 (100mg) | |
| Cambridge Isotope Laboratories, Inc. | 73607-83-7 | 98% | 98% | 5 g | $877 | |
| Larodan | 73607-83-7 | >95% | Not Specified | 100 mg, 1 g | €110 (100mg), €500 (1g) | |
| Sigma-Aldrich | 73607-83-7 | ≥98 atom % D | ≥98% (CP) | 5 g | $2,560 |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Inquire" indicates that pricing is provided upon request.
Experimental Protocols: Quantification of Short-Chain Fatty Acids using GC-MS
Deuterated butyric acid is frequently used as an internal standard for the accurate quantification of short-chain fatty acids (SCFAs) in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The following is a detailed methodology adapted from established protocols.
Objective: To quantify the concentration of butyric acid and other SCFAs in biological matrices such as plasma, feces, or tissue homogenates.
Materials:
-
Biological sample (e.g., 30 mg of tissue or 30 µL of plasma)
-
Ethanol
-
Deuterated internal standard mix (containing Butyric acid-d2 or -d7 at a known concentration, e.g., 4000 mg/L)
-
Succinic acid
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Homogenize solid samples (e.g., feces, tissue) in ethanol.
-
For 30 mg of tissue or 30 µL of plasma, add 293.75 μL of ethanol.
-
Spike the sample with 6.25 µL of the deuterated internal standard mix.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any solids.
-
-
Extraction and Concentration:
-
Transfer the supernatant to a new tube.
-
Concentrate the SCFAs by alkaline vacuum centrifugation.
-
-
Acidification:
-
To ensure the SCFAs are in their volatile acidic form for GC analysis, acidify the dried extract with succinic acid.
-
-
GC-MS Analysis:
-
Inject the acidified sample into the GC-MS system.
-
The gas chromatograph separates the different SCFAs based on their volatility and interaction with the column.
-
The mass spectrometer detects and quantifies the analytes and their deuterated internal standards. Detection is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Generate external calibration curves for each SCFA using standards of known concentrations.
-
Determine the concentration of each SCFA in the sample by comparing the peak area ratio of the endogenous SCFA to its corresponding deuterated internal standard against the calibration curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for SCFA Quantification
The following diagram illustrates the key steps in the GC-MS based quantification of short-chain fatty acids using a deuterated internal standard.
Signaling Pathway of Butyrate in Colonocytes
Butyrate, a major SCFA produced by the gut microbiota from dietary fiber, plays a crucial role in maintaining colonic health. The following diagram depicts the primary metabolic and signaling pathways of butyrate within a colonocyte.
This guide provides a foundational understanding of the commercial landscape and practical application of Butyric acid-d2 for researchers. For specific applications and troubleshooting, consulting the primary literature and the technical support of the respective suppliers is recommended.
References
Methodological & Application
Application Notes and Protocols for Butyric Acid-d2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA), is a key product of dietary fiber fermentation by the gut microbiota and a well-established histone deacetylase (HDAC) inhibitor. Its deuterated analog, Butyric acid-d2, serves as a valuable tool in metabolic research, allowing for the stable isotope tracing of butyrate's metabolic fate within cellular systems. By replacing two hydrogen atoms with deuterium, Butyric acid-d2 can be distinguished from its endogenous counterpart, enabling precise tracking and quantification in metabolomics studies.
These application notes provide a comprehensive guide for the use of Butyric acid-d2 in cell culture, covering its mechanism of action, protocols for key experiments, and expected cellular effects. While the biological activities of Butyric acid-d2 are presumed to be comparable to those of its non-deuterated form, it is recommended to perform dose-response experiments to determine the optimal concentration for specific cell types and experimental questions.
Mechanism of Action
The primary mechanism of action of butyric acid is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes. This epigenetic modification underlies many of butyric acid's observed cellular effects, including the induction of cell cycle arrest, differentiation, and apoptosis in a variety of cell lines.[1][3]
Butyric acid's influence extends to several critical signaling pathways. It has been shown to modulate the p38 MAP kinase, PI3K/Akt, and NF-κB signaling cascades, thereby affecting cellular processes such as inflammation, proliferation, and survival.[4]
References
- 1. google.com [google.com]
- 2. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the effects of butyric acid on cell proliferation, cell cycle distribution and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyric Acid-d2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut, is a key molecule in host-microbiome interactions, serving as a primary energy source for colonocytes and a signaling molecule with broad physiological effects. The administration of stable isotope-labeled butyric acid, such as butyric acid-d2 (d2-butyrate), in animal models is a powerful technique for elucidating its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its metabolic fate and mechanisms of action. This document provides detailed application notes and protocols for the use of butyric acid-d2 in preclinical research.
Stable isotope tracing allows for the differentiation of exogenously administered butyrate from the endogenous pool, enabling precise tracking and quantification in various biological matrices. This approach is invaluable for pharmacokinetic (PK) studies, metabolic flux analysis, and understanding the contribution of butyrate to cellular and systemic processes.
Applications
The administration of butyric acid-d2 in animal models can be applied to several areas of research:
-
Pharmacokinetic Analysis: To determine key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) of exogenously administered butyrate.
-
Metabolic Tracing: To track the metabolic fate of butyrate and identify its downstream metabolites in various tissues, providing insights into its role in cellular energy metabolism and biosynthetic pathways.
-
Mechanism of Action Studies: To investigate how butyrate modulates signaling pathways, such as its role as a histone deacetylase (HDAC) inhibitor or as a ligand for G-protein coupled receptors (GPCRs).
-
Gut Microbiome Research: To study the interplay between exogenous butyrate and the gut microbiota, and to understand its impact on microbial composition and function.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Butyrate Following Oral Administration in Rodents
| Parameter | Value (Mouse) | Value (Rat) | Reference |
| Tmax (min) | 15 - 60 | ~75 | [1] |
| Half-life (t½) (min) | < 5 | Not Reported | [1] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | [1] |
Note: The data presented are for unlabeled butyrate or its prodrugs and should be considered as an example. Specific pharmacokinetic parameters for butyric acid-d2 would need to be determined experimentally.
Table 2: Example of Butyric Acid-d2 Distribution in Tissues Following Oral Administration in Mice
| Tissue | Relative Abundance of Butyric Acid-d2 (arbitrary units) | Time Point (hours) |
| Plasma | ++++ | 1 |
| Liver | +++ | 1 |
| Heart | ++ | 1 |
| Brain | + | 1 |
| Feces | + | 24 |
This table is a qualitative representation based on the principles of stable isotope tracing. Quantitative data would be generated through mass spectrometry analysis.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Butyric Acid-d2 Following Oral Gavage in Mice
1. Materials:
-
Butyric acid-d2 (deuterated at a specific position, e.g., 2,2-d2)
-
Vehicle (e.g., sterile water, saline, or corn oil)
-
C57BL/6 mice (or other appropriate strain), age and weight matched
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
2. Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water to ensure gastric emptying.
-
Dose Preparation: Prepare the dosing solution of butyric acid-d2 in the chosen vehicle at the desired concentration. The volume should not exceed 10 mL/kg body weight.[2]
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise dosing volume.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the esophagus and administer the butyric acid-d2 solution slowly.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-dosing.
-
Place blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Develop and validate an LC-MS/MS method for the quantification of butyric acid-d2 and unlabeled butyric acid in plasma.
-
Prepare a standard curve using known concentrations of butyric acid-d2.
-
Analyze the plasma samples to determine the concentration of butyric acid-d2 at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration of butyric acid-d2 versus time.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Protocol 2: Metabolic Tracing of Butyric Acid-d2 in Mouse Tissues
1. Materials:
-
Same materials as in Protocol 1.
-
Surgical tools for tissue dissection.
-
Liquid nitrogen.
-
Homogenizer.
-
Solvents for metabolite extraction (e.g., methanol, chloroform).
2. Procedure:
-
Dosing: Follow steps 1-4 from Protocol 1 to administer butyric acid-d2 to the mice.
-
Tissue Collection:
-
At a predetermined endpoint (e.g., the time of expected peak tissue concentration), euthanize the mice.
-
Rapidly dissect the tissues of interest (e.g., liver, colon, brain, heart).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store tissues at -80°C until analysis.
-
-
Metabolite Extraction:
-
Weigh a portion of the frozen tissue.
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the tissue extracts using a high-resolution mass spectrometer to identify and quantify butyric acid-d2 and its deuterated metabolites.
-
-
Data Analysis:
-
Determine the enrichment of deuterium in butyrate and its downstream metabolites in each tissue.
-
Map the metabolic pathways that incorporate the deuterium label.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by butyric acid.
Caption: General workflow for a butyric acid-d2 study.
References
Application Note: Quantification of Butyric Acid-d2 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation of dietary fibers and plays a significant role in gut health and systemic metabolism. It serves as a primary energy source for colonocytes and is an inhibitor of histone deacetylases (HDACs), influencing gene expression and cellular processes like differentiation, proliferation, and apoptosis.[1][2] Given its biological importance, accurate quantification of butyric acid and its stable isotope-labeled counterpart, butyric acid-d2, is crucial for pharmacokinetic and pharmacodynamic studies in drug development and metabolic research. Butyric acid-d2 is commonly used as an internal standard for the precise quantification of endogenous butyric acid by mass spectrometry, a technique that offers high sensitivity and specificity.[3][4]
This application note provides detailed protocols for the quantification of butyric acid-d2 using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for butyric acid in human serum, as determined by LC-MS/MS. These values can serve as a reference for expected physiological concentrations.
| Analyte | Matrix | Concentration (ng/mL) | Method | Reference |
| Butyric Acid | Human Serum | 935.6 ± 246.5 (mean ± SD) | LC-MS/MS | [5] |
| Isobutyric Acid | Human Serum | 698.8 ± 204.7 (mean ± SD) | LC-MS/MS | [5] |
Signaling and Metabolic Context
Butyric acid is a biologically active molecule that influences cellular function through various mechanisms. One of its primary roles is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1] Additionally, butyric acid and other SCFAs are involved in gut-brain axis signaling, potentially exerting neuroprotective effects.[2] The quantification of butyric acid and its deuterated analogs is essential for understanding these pathways and their therapeutic potential.
Experimental Protocols
Two primary mass spectrometry-based methods are employed for the quantification of butyric acid-d2: LC-MS/MS and GC-MS. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Protocol 1: Quantification of Butyric Acid-d2 using LC-MS/MS with Derivatization
This protocol is suitable for the analysis of butyric acid in biological matrices such as serum and plasma. Derivatization with 3-nitrophenylhydrazine (3-NPH) is used to improve chromatographic retention and ionization efficiency.[5][6][7]
Materials and Reagents:
-
Butyric acid-d2 standard
-
Butyric acid standard
-
3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)[6]
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[6]
-
Pyridine[6]
-
Acetonitrile (LC-MS grade)[6]
-
Water (LC-MS grade)[6]
-
Formic acid[5]
-
Methyl tert-butyl ether (MTBE)[6]
-
Serum/plasma samples
Sample Preparation:
-
Thawing and Internal Standard Spiking: Thaw serum samples on ice. To 100 µL of serum, add a known concentration of the internal standard solution (e.g., butyric acid-d7 in acetonitrile).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile.
-
Add 50 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Extraction:
-
Add 500 µL of MTBE, vortex vigorously, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 10% acetonitrile in water for LC-MS/MS analysis.[6]
LC-MS/MS Conditions:
-
LC System: Thermo Scientific Ultimate 3000 or equivalent[6]
-
Column: Thermo Hypersil aQ column or equivalent[6]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: Isocratic elution with 20% B for 5 minutes[5]
-
Flow Rate: 400 µL/min[5]
-
Column Temperature: 35°C[5]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: To be optimized for butyric acid-d2 and the internal standard. For native butyric acid derivatized with 3-NPH, a representative transition is monitored.
Data Analysis:
Quantification is performed by constructing a calibration curve of the peak area ratio of the butyric acid-d2 derivative to the internal standard derivative versus the concentration of the analyte.
Protocol 2: Quantification of Butyric Acid-d2 using GC-MS
This protocol is a robust method for the analysis of volatile compounds like butyric acid and is often used for samples where derivatization for LC-MS is not preferred.[3][8]
Materials and Reagents:
-
Butyric acid-d2 standard
-
Internal Standard: Butyric acid-d7
-
Methyl tert-butyl ether (MTBE)
-
Sulfosalicylic acid solution (10% w/w)[9]
-
Anhydrous sodium sulfate
-
Serum/plasma samples
Sample Preparation:
-
Sample Acidification and Internal Standard Addition: To 200 µL of serum, add a known amount of the internal standard (butyric acid-d7). Add 50 µL of 10% sulfosalicylic acid solution to acidify the sample and precipitate proteins.[9]
-
Extraction: Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Organic Phase Collection: Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer for Analysis: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Conditions:
-
GC System: Agilent GC coupled to a mass spectrometer or equivalent
-
Column: A polar GC column suitable for fatty acid analysis
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the molecular ion and characteristic fragment ions for both butyric acid-d2 and the internal standard.
Data Analysis:
Quantification is based on the ratio of the peak area of the characteristic ion for butyric acid-d2 to that of the internal standard, using a calibration curve prepared in a similar matrix.
Visualizations
Caption: LC-MS/MS experimental workflow for butyric acid-d2 quantification.
Caption: GC-MS experimental workflow for butyric acid-d2 quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Butyric acid - d2 | 99200-79-0 | Benchchem [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. air.unimi.it [air.unimi.it]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Butyric-d7 acid ≥98 atom % D, ≥98% (CP) | 73607-83-7 [sigmaaldrich.com]
- 9. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Quantification of Deuterated Short-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Short-chain fatty acids (SCFAs) are metabolites primarily produced by the gut microbiota from the fermentation of dietary fibers.[1] The most abundant SCFAs, including acetic, propionic, and butyric acid, are crucial signaling molecules in host physiology, influencing metabolism, immune function, and gut homeostasis.[2][3] The use of stable isotope-labeled (deuterated) SCFAs in metabolic studies allows for precise tracing of their absorption, distribution, and utilization in vivo. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for SCFA analysis due to its high sensitivity, selectivity, and reliability.[3][4]
This application note provides a detailed protocol for the quantification of deuterated SCFAs in various biological matrices using GC-MS. The methodology covers sample preparation, derivatization, and instrumental analysis, and includes performance data from established methods.
Principle of the Method The analysis of SCFAs by GC-MS presents challenges due to their high polarity and volatility.[5] To overcome these issues, this protocol employs a derivatization step to convert the SCFAs into less polar and more volatile esters, making them amenable to gas chromatographic separation.[4] Deuterated SCFAs are used as internal standards for accurate quantification, correcting for variations during sample preparation and injection.[6][7] Following separation on a GC column, the derivatized SCFAs are detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
Experimental Workflow
A generalized workflow for the GC-MS analysis of SCFAs is presented below. This process includes sample extraction, derivatization to enhance volatility, and subsequent analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing Butyric Acid-d2 Metabolism using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a critical molecule in human physiology, primarily produced by the anaerobic fermentation of dietary fibers by gut microbiota.[1][2][3] It serves as the main energy source for colonocytes, and plays a significant role in maintaining gut health, modulating the immune system, and influencing brain function.[1][3] The "butyrate paradox" highlights its dual role in nourishing healthy colon cells while inhibiting the growth of colorectal cancer cells.[1]
Understanding the metabolic fate of butyric acid is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Stable isotope tracing using deuterium-labeled butyric acid (butyric acid-d2) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to track its absorption, distribution, and incorporation into various metabolic pathways. NMR spectroscopy allows for the simultaneous identification and quantification of metabolites in complex biological mixtures with minimal sample preparation, making it an ideal platform for metabolic studies.[4]
This document provides detailed application notes and protocols for utilizing NMR spectroscopy to analyze the metabolism of butyric acid-d2.
Butyric Acid Metabolic Pathway
Butyric acid absorbed by colonocytes is rapidly converted to butyryl-CoA, which then undergoes β-oxidation to produce acetyl-CoA.[1] Acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle for energy production (ATP) or is used for the synthesis of other essential molecules like lipids and ketone bodies.[3]
Caption: Metabolic fate of Butyric acid-d2 within a colonocyte.
Experimental Workflow
The analysis of butyric acid-d2 metabolism using NMR follows a structured workflow, from the introduction of the labeled substrate to the final data analysis. This process ensures reproducibility and high-quality data.
Caption: General experimental workflow for NMR-based metabolomics.
Experimental Protocols
Protocol 1: Sample Preparation for NMR-based Metabolomics
This protocol outlines the steps for preparing various biological samples for NMR analysis. The goal is to efficiently extract metabolites while preserving their integrity.
Materials:
-
Biological samples (e.g., cell pellets, tissue biopsies, biofluids like serum or urine)
-
Phosphate buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Methodology:
-
Sample Quenching & Collection:
-
Cell Cultures: Aspirate culture medium. Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to quench metabolic activity. Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Tissues: Flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen immediately after collection to halt metabolism.
-
Biofluids (Serum/Plasma): Use immediately or thaw on ice if previously frozen. It is recommended to filter samples to remove proteins and lipids that can interfere with the analysis.[5]
-
-
Metabolite Extraction (from Tissues or Cells):
-
Homogenize the flash-frozen tissue or cell pellet in a methanol/water solution.
-
Perform a biphasic extraction by adding chloroform. A common method is the Folch extraction (chloroform:methanol, 2:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the polar (methanol/water), non-polar (chloroform), and protein layers.
-
Carefully collect the polar (upper) phase, which contains butyric acid and its downstream hydrophilic metabolites.
-
-
Sample Drying:
-
Dry the collected polar extract completely using a lyophilizer or a vacuum concentrator. This step removes organic solvents that can interfere with NMR signals.
-
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol details the final steps to prepare the extracted metabolites for NMR analysis and the parameters for data acquisition.
Materials:
-
Dried metabolite extract
-
NMR buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4)
-
Internal standard (e.g., DSS or TSP for chemical shift referencing and quantification)
-
5 mm NMR tubes[6]
Methodology:
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a precise volume (typically 500-600 µL) of NMR buffer containing the internal standard.[6]
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Sample Filtration and Transfer:
-
Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Carefully transfer the supernatant to a labeled 5 mm NMR tube.[6]
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. A common experiment is the noesygppr1d pulse sequence, which effectively suppresses the water signal.[8]
-
Typical ¹H NMR Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 64-256 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Temperature: 25°C (298 K)
-
-
For more detailed structural elucidation and to resolve overlapping signals, two-dimensional (2D) NMR experiments like ¹H-¹H TOCSY or ¹H-¹³C HSQC can be performed.[5]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw FID data using appropriate software (e.g., TopSpin, MestReNova, Chenomx).
-
Reference the spectrum to the internal standard (e.g., DSS at 0.0 ppm).
-
Identify and quantify the signals corresponding to butyric acid-d2 and its downstream metabolites by integrating the respective peak areas. The deuterium label will cause specific changes in the ¹H NMR spectrum (e.g., disappearance or splitting pattern changes of adjacent protons), allowing for unambiguous tracking.[9]
-
Quantitative Data Presentation
Following NMR analysis, the quantitative data should be summarized to compare the metabolic fate of butyric acid-d2 across different experimental conditions. The table below illustrates how to present the relative abundance of key deuterated metabolites over time after administration of butyric acid-d2 to a cell culture.
| Metabolite | Time Point 1 (e.g., 1 hour) | Time Point 2 (e.g., 4 hours) | Time Point 3 (e.g., 12 hours) |
| Butyric acid-d2 | 100% | 45% | 15% |
| Acetyl-CoA-d2 | 35% | 60% | 25% |
| Citrate-d2 | 10% | 30% | 45% |
| Glutamate-d2 | 5% | 25% | 40% |
| Succinate-d2 | 2% | 15% | 35% |
| Data are presented as a percentage of the initial labeled butyric acid-d2 pool and are for illustrative purposes. |
Applications in Research and Drug Development
-
Pharmacokinetics and Drug Metabolism: Tracing the metabolic fate of butyrate-based drugs or prodrugs.
-
Microbiome Research: Investigating the production and utilization of butyrate by different gut microbial communities and the host.
-
Disease Modeling: Studying alterations in butyrate metabolism in diseases such as inflammatory bowel disease (IBD), colorectal cancer, and metabolic syndrome.
-
Nutraceutical Development: Assessing the metabolic impact of dietary fibers and probiotics designed to enhance butyrate production.
Conclusion
The combination of stable isotope labeling with butyric acid-d2 and high-resolution NMR spectroscopy provides a robust and insightful platform for metabolic research. The detailed protocols and workflows presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately track and quantify the metabolic pathways of butyric acid, ultimately enabling a deeper understanding of its physiological and pathophysiological roles.
References
- 1. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 2. Butyrate fermentation - Wikipedia [en.wikipedia.org]
- 3. Butyric acid - Wikipedia [en.wikipedia.org]
- 4. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. hmdb.ca [hmdb.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
Application Note and Protocol: Using Butyric acid-d2 as an Internal Standard for the LC-MS Quantification of Butyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyric acid, a short-chain fatty acid (SCFA), is a key product of dietary fiber fermentation by the gut microbiota. It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Emerging research has highlighted its involvement in various physiological processes, including immune modulation, inflammation, and cell proliferation, making it a significant biomarker in health and disease, particularly in the context of gastrointestinal disorders and cancer.[1][2] Accurate and precise quantification of butyric acid in biological matrices is therefore essential for advancing research in these areas.
Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for SCFA analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical for reliable quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects. Butyric acid-d2 (Butyric-3,3-d2 Acid) is an ideal internal standard for the quantification of butyric acid, as it shares similar physicochemical properties with the analyte but is mass-distinct, ensuring it does not interfere with the endogenous compound.
This document provides a detailed protocol for the quantification of butyric acid in biological samples using butyric acid-d2 as an internal standard with LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of butyric acid using butyric acid-d2 as an internal standard is depicted below.
Caption: Experimental workflow for butyric acid quantification.
Experimental Protocols
Materials and Reagents
-
Butyric acid (≥99.5% purity)
-
Butyric acid-d2 (Butyric-3,3-d2 Acid)
-
LC-MS grade water, acetonitrile, methanol, and isopropanol
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Formic acid (≥98%)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Phosphate-buffered saline (PBS)
Preparation of Standards and Internal Standard
-
Butyric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve butyric acid in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the butyric acid stock solution with 50% methanol to achieve a concentration range of approximately 0.1 µg/mL to 100 µg/mL.
-
Butyric acid-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve butyric acid-d2 in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
The following protocols are generalized for serum/plasma and fecal samples. Optimization may be required based on specific sample matrices and instrumentation.
3.1. Serum/Plasma Samples
-
Thaw frozen serum or plasma samples on ice.
-
To 200 µL of serum/plasma in a microcentrifuge tube, add 20 µL of the 10 µg/mL IS working solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at 4°C for 20 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Derivatization:
-
Add 100 µL of 200 mM 3-NPH·HCl in 50% acetonitrile.
-
Add 100 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Cool the samples on ice.
-
Extraction:
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.
-
-
Dry the combined extracts under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol, vortex, and transfer to an LC-MS vial.
3.2. Fecal Samples
-
Accurately weigh approximately 50 mg of frozen fecal material.
-
Add 1 mL of cold PBS and homogenize thoroughly using a bead beater or homogenizer.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
To 200 µL of the filtered fecal extract, add 20 µL of the 10 µg/mL IS working solution.
-
Proceed with the derivatization and extraction steps as described for serum/plasma samples (Section 3.1, steps 7-11).
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-60% B
-
10-11 min: 60-95% B
-
11-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: The precursor and product ions for the 3-NPH derivatives should be optimized by infusing the derivatized standards. The proposed transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Butyric Acid-3-NPH | 223.1 | 137.0 |
| Butyric acid-d2-3-NPH | 225.1 | 137.0 |
Note: The precursor ion for the derivatized butyric acid-d2 will be 2 Da higher than that of the native butyric acid. The product ion, resulting from the loss of the butyryl-d2 group, will be the same as the native compound.
Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on similar published methods for SCFA analysis.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Butyrate Signaling Pathways
Butyrate exerts its biological effects, particularly its anti-cancer properties, through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs) such as GPR109A.[3][4][5]
Caption: Butyrate's dual mechanism of action in cancer cells.
The use of butyric acid-d2 as an internal standard provides a robust and reliable method for the quantification of butyric acid in complex biological matrices. This approach minimizes analytical variability, leading to high-quality data essential for researchers, scientists, and drug development professionals investigating the role of butyric acid in health and disease. The detailed protocol and methodologies presented herein offer a comprehensive guide for the implementation of this analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Fiber-derived butyrate and the prevention of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
Application Note: Quantification of Butyric Acid-d2 in Fecal Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are microbial metabolites produced in the gut through the fermentation of dietary fibers. Butyric acid, one of the most abundant SCFAs, is a key energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1][2][3] The analysis of stable isotope-labeled compounds like butyric acid-d2 in feces is essential for metabolic flux studies, investigating gut microbiota activity, and understanding the pharmacokinetics of targeted drug delivery systems. This application note details a robust and reproducible method for the extraction and quantification of butyric acid-d2 from human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Principle
This method involves the homogenization of fecal samples, followed by an extraction of SCFAs into an organic solvent after acidification. A deuterated internal standard, such as butyric acid-d8 or propionic acid-d5, is added to correct for variations in extraction efficiency and instrumental response.[2] The extracted SCFAs are then derivatized to increase their volatility for GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the analyte (butyric acid-d2) to the internal standard against a calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Calculating Metabolic Flux with Butyric Acid-d2 Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a crucial molecule at the interface of the host microbiome and cellular metabolism. It serves as the primary energy source for colonocytes and is a key epigenetic modulator through its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] Understanding the metabolic fate of butyric acid is critical for elucidating its role in gut health, cancer prevention, and inflammatory diseases.
Stable isotope tracing using deuterated butyric acid (butyric acid-d2) is a powerful technique to quantitatively measure its contribution to key metabolic pathways. By introducing butyric acid labeled with deuterium, researchers can track the incorporation of these heavy isotopes into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle and acetyl-CoA, the precursor for histone acetylation. This allows for the calculation of metabolic flux, providing a dynamic view of cellular metabolism.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using butyric acid-d2 in cell culture, from experimental design to data analysis.
Metabolic Fates of Butyric Acid
Butyric acid absorbed by cells has two primary metabolic fates:
-
Energy Production: Butyrate is transported into the mitochondria and converted to butyryl-CoA, which then undergoes β-oxidation to produce acetyl-CoA. Acetyl-CoA subsequently enters the TCA cycle to generate ATP, providing energy for the cell.[1][2]
-
Epigenetic Modification: In the nucleus, butyrate acts as an HDAC inhibitor, leading to hyperacetylation of histones and altered gene expression.[3][4] The acetyl group for histone acetylation is derived from acetyl-CoA, which can be sourced from butyrate metabolism.
Experimental Design and Workflow
A typical workflow for a butyric acid-d2 metabolic flux experiment involves cell culture, stable isotope labeling, metabolite extraction, and analysis by mass spectrometry.
Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with Butyric Acid-d2
This protocol describes the labeling of adherent cells with butyric acid-d2.
Materials:
-
Adherent cells (e.g., HT-29, Caco-2)
-
Complete cell culture medium
-
Butyric acid-d2 (sodium salt)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of sodium butyrate-d2. Common concentrations range from 1 mM to 10 mM.
-
Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the butyric acid-d2 labeling medium to each well.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular label.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Store samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction
This protocol details the extraction of polar metabolites for subsequent LC-MS/MS analysis.
Materials:
-
Cell samples in 80% methanol from Protocol 1
-
Chloroform, ice-cold
-
Ultrapure water, ice-cold
-
Microcentrifuge
-
Vacuum concentrator
Procedure:
-
Phase Separation:
-
To the 1 mL of 80% methanol cell suspension, add 500 µL of ice-cold chloroform and 200 µL of ice-cold ultrapure water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet.
-
-
Polar Metabolite Collection:
-
Carefully collect the upper aqueous phase (approximately 800 µL) containing polar metabolites and transfer to a new microcentrifuge tube.
-
-
Drying:
-
Dry the polar extracts in a vacuum concentrator.
-
-
Storage:
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 3: Histone Extraction and Preparation for Acetylation Analysis
This protocol outlines the extraction of histones to measure the incorporation of deuterium from butyric acid-d2 into acetyl groups.
Materials:
-
Labeled cells from Protocol 1
-
Acid extraction buffer (e.g., 0.2 M H2SO4)
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
Trypsin
-
Propionic anhydride (for derivatization)
Procedure:
-
Acid Extraction:
-
Lyse the labeled cells and perform acid extraction of histones.
-
-
Protein Precipitation:
-
Precipitate the extracted histones with TCA.
-
-
Washing:
-
Wash the histone pellet with ice-cold acetone.
-
-
Digestion:
-
Resuspend the histone pellet and digest with trypsin to generate peptides.
-
-
Derivatization:
-
Derivatize the histone peptides with propionic anhydride to improve chromatographic separation and mass spectrometric analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared peptides by LC-MS/MS to identify and quantify deuterated acetylated histone peptides.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a butyric acid-d2 tracing experiment in a colon cancer cell line.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from Butyric Acid-d2
| Metabolite | Fractional Enrichment (%) at 1 hour | Fractional Enrichment (%) at 4 hours | Fractional Enrichment (%) at 8 hours |
| Citrate | 5.2 ± 0.8 | 15.6 ± 2.1 | 25.3 ± 3.5 |
| α-Ketoglutarate | 4.8 ± 0.7 | 14.2 ± 1.9 | 23.1 ± 3.2 |
| Succinate | 4.5 ± 0.6 | 13.5 ± 1.8 | 21.8 ± 2.9 |
| Fumarate | 4.1 ± 0.5 | 12.3 ± 1.6 | 20.1 ± 2.7 |
| Malate | 3.9 ± 0.5 | 11.8 ± 1.5 | 19.5 ± 2.6 |
Table 2: Contribution of Butyric Acid-d2 to the Acetyl-CoA Pool
| Time Point | Butyric Acid-d2 Concentration | Contribution to Acetyl-CoA (%) |
| 4 hours | 1 mM | 18.5 ± 2.5 |
| 4 hours | 5 mM | 45.2 ± 5.1 |
| 8 hours | 1 mM | 28.3 ± 3.1 |
| 8 hours | 5 mM | 62.7 ± 6.8 |
Table 3: Fractional Enrichment of Histone H3 Acetylation from Butyric Acid-d2
| Histone Site | Fractional Enrichment (%) at 8 hours (5 mM Butyric Acid-d2) |
| H3K9ac | 15.1 ± 2.2 |
| H3K14ac | 12.8 ± 1.9 |
| H3K18ac | 10.5 ± 1.5 |
| H3K27ac | 18.3 ± 2.7 |
Signaling Pathway and Metabolic Fate Diagram
The following diagram illustrates the primary metabolic fates of butyric acid within a cell.
Conclusion
Metabolic flux analysis using butyric acid-d2 is a robust method for dissecting the metabolic roles of this important SCFA. The protocols and information provided herein offer a framework for researchers to design and execute experiments to quantify the flux of butyrate into key cellular pathways. This approach can provide valuable insights into the mechanisms by which butyrate influences cellular energetics and epigenetic regulation in health and disease, aiding in the development of novel therapeutic strategies.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Histone acetylation and deacetylation: identification of acetylation and methylation sites of HeLa histone H4 by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Butyric Acid-d2 Quantification
Welcome to the technical support center for the quantification of Butyric acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this deuterated internal standard in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for Butyric acid-d2 in my GC-MS analysis?
A1: Poor peak shape for volatile fatty acids like butyric acid is a common issue in GC-MS analysis.[1][2]
-
Active Sites: The highly polar nature of the carboxylic acid group can lead to interactions with active sites in the injector liner or on the column, causing peak tailing.[1]
-
Solution:
-
Derivatization: Chemical derivatization of the carboxylic acid group to a less polar ester (e.g., silylation or esterification) can significantly improve peak shape by reducing interactions with active sites.[3][4]
-
Inert Flow Path: Ensure you are using a deactivated injector liner and a column specifically designed for the analysis of acidic compounds.
-
Acidification of Sample: For underivatized analysis, acidifying the sample can help to keep the butyric acid in its protonated form, reducing its interaction with the stationary phase.[5]
-
Q2: My Butyric acid-d2 signal is showing high variability between injections. What are the potential causes?
A2: High variability in signal intensity can stem from several factors related to sample preparation and the analytical instrumentation.
-
Volatility: Butyric acid is volatile, and inconsistent sample handling can lead to variable loss of the analyte and internal standard.[1]
-
Solution:
-
Keep samples and standards tightly capped and cool.
-
Minimize the time vials are open to the atmosphere.
-
Ensure consistent timing for all sample preparation steps.
-
-
Injector Discrimination: In splitless injections, a slow purge-off time can lead to a tailing solvent peak that may interfere with the early-eluting butyric acid peak. Conversely, a purge time that is too short can cause discrimination in the inlet.
-
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of Butyric acid-d2, leading to ion suppression or enhancement.[6]
-
Solution:
-
Optimize sample cleanup procedures to remove interfering matrix components.
-
Evaluate different extraction solvents to minimize the co-extraction of interfering substances.
-
Q3: I am seeing a "ghost peak" at the retention time of Butyric acid-d2 in my blank injections.
A3: Ghost peaks are typically a result of carryover from a previous injection or contamination within the system.
-
Carryover: The "stickiness" of underivatized butyric acid can lead to it being retained in the injector or at the head of the column, and then eluting in subsequent runs.[1]
-
Solution:
-
Solvent Washes: Implement a thorough needle wash protocol for the autosampler using a strong solvent.
-
Bakeout: Run a high-temperature bakeout of the GC column and injector between sequences to remove residual contaminants.
-
Derivatization: Derivatizing the acid can reduce its propensity for carryover.
-
Troubleshooting Guides
Guide 1: Low Recovery of Butyric acid-d2
This guide addresses potential reasons for observing a lower-than-expected signal for your deuterated internal standard.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. For short-chain fatty acids, liquid-liquid extraction with solvents like methyl tert-butyl ether (MTBE) after acidification of the sample is common.[5][7] Evaluate different extraction times and mixing intensities. |
| Analyte Volatility | Ensure samples are kept cold during preparation and storage to minimize evaporative losses. Use vials with tight-fitting caps.[8] |
| Incomplete Derivatization | If using a derivatization method, ensure the reaction has gone to completion by optimizing reaction time, temperature, and reagent concentrations. The presence of water can sometimes interfere with derivatization reactions.[3] |
| Adsorption to Surfaces | Use silanized glass vials and inserts to minimize adsorption of the acidic analyte to active sites on the glass surface. |
Guide 2: Co-elution with Matrix Components
This guide provides steps to resolve issues where the Butyric acid-d2 peak is not fully separated from other components in the sample.
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | GC: Modify the oven temperature program. A slower ramp rate can improve the separation of early-eluting compounds.[9] Consider using a more polar column, such as a wax-type column (e.g., DB-WAX), which is well-suited for the analysis of free fatty acids. LC: For LC-MS analysis, isomeric compounds like butyrate and isobutyrate can be difficult to separate on standard C18 columns. A porous graphitic carbon (PGC) column may provide better separation of these isomers without derivatization.[10] |
| Solvent Peak Interference | In GC-MS, the butyric acid peak may co-elute with the solvent front, especially when using low-boiling-point solvents like hexane.[11] Consider using a different solvent or employing a split injection to reduce the amount of solvent introduced onto the column. |
| Matrix Interference | Enhance sample cleanup procedures. Solid-phase extraction (SPE) can be used to selectively isolate the acidic compounds and remove interfering matrix components. |
Experimental Protocols
Protocol: Quantification of Butyric Acid in Human Plasma using GC-MS with Butyric acid-d2 Internal Standard
This protocol is a synthesized example based on common practices in the field.
1. Materials and Reagents:
-
Butyric acid
-
Butyric acid-d2 (Internal Standard)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Methanol (for stock solutions)
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
2. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of butyric acid in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of Butyric acid-d2 in methanol (e.g., 1 mg/mL).
-
From the butyric acid stock, prepare a series of calibration standards by serial dilution in a surrogate matrix (e.g., distilled water).[5]
-
Prepare a working internal standard solution of Butyric acid-d2 in methanol (e.g., 10 µg/mL).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or blank (water), add 10 µL of the Butyric acid-d2 working internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample by adding 50 µL of 3M HCl to bring the pH to approximately 2-3.[5]
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes to extract the fatty acids into the organic layer.
-
Centrifuge at 4°C for 10 minutes at 3000 x g to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial with an insert.
4. GC-MS Parameters (Example):
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Inlet Temperature: 240°C
-
Injection Mode: Split (e.g., 10:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 40°C/min to 200°C
-
Ramp: 25°C/min to 240°C, hold for 2 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Butyric acid ions: (monitor appropriate ions, e.g., m/z 60, 73)
-
Butyric acid-d2 ions: (monitor appropriate ions, e.g., m/z 62, 75)
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of butyric acid to the peak area of Butyric acid-d2 against the concentration of the calibration standards.
-
Determine the concentration of butyric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of butyric acid from published literature. These values can serve as a benchmark for your own experiments.
Table 1: Linearity and Detection Limits
| Analyte | Method | Matrix | Linearity Range | r² | LOD | LOQ |
| Butyric Acid | GC-FID | Butter Blends | 0.04 - 1.60 mg/mL | > 0.999 | 0.01% of total fat | 0.10% of total fat |
| Butyric Acid | LC-MS/MS | Tissues/Fluids | Not specified | > 0.998 | 0.001 mM | Not specified |
| Butyric Acid | GC/MS | Plasma/Serum | 0.5 - 100 µM | > 0.99 | Not specified | 28.06 µM |
Table 2: Precision and Accuracy/Recovery
| Analyte | Method | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) |
| Butyric Acid | GC-FID | Butter Blends | 1.3% | Not specified | 98.2 - 101.9% |
| Butyric Acid | LC-MS/MS | Tissues/Fluids | < 12% | < 20% | 92 - 120% |
| Butyric Acid | GC-MS | Various Tissues | Not specified | Not specified | 90 - 95% (in plasma and feces) |
Visualizations
Butyric Acid Signaling Pathways
Butyric acid, a short-chain fatty acid produced by the gut microbiota, acts as a key signaling molecule. It can enter colonocytes and other cells, where it primarily functions as a histone deacetylase (HDAC) inhibitor. This inhibition leads to changes in gene expression that affect cell cycle, apoptosis, and inflammation. Butyrate also activates G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A on the surface of intestinal epithelial and immune cells, triggering downstream signaling cascades that modulate host metabolism and immune responses.[12][13][14]
Caption: Butyric acid signaling pathways.
Experimental Workflow for Butyric acid-d2 Quantification
The following diagram illustrates a typical workflow for the quantification of butyric acid in a biological sample using a deuterated internal standard.
Caption: Experimental workflow for quantification.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. shimadzu.com [shimadzu.com]
- 9. GC-MS Volatile Fatty acids - Chromatography Forum [chromforum.org]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 13. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]
- 14. mdpi.com [mdpi.com]
minimizing isotopic exchange of Butyric acid - d2 during sample prep
Welcome to the technical support center for minimizing isotopic exchange of Butyric acid-d2 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the isotopic integrity of deuterated internal standards for accurate quantification of short-chain fatty acids (SCFAs).
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Butyric acid-d2?
A: Isotopic exchange, in this context, refers to the process where deuterium atoms on your Butyric acid-d2 internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents or the sample matrix. This phenomenon, also known as back-exchange, is a significant concern because it leads to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-labeled butyric acid, resulting in inaccurate quantification of your target analyte.
Q2: Which deuterium atoms on Butyric acid-d2 are most susceptible to exchange?
A: The deuterium atoms on the alpha-carbon (the carbon atom adjacent to the carboxylic acid group) are the most susceptible to exchange. This is due to a process called enolization, which is catalyzed by both acids and bases. The hydrogens (or deuteriums) on the beta and gamma carbons are generally more stable.
Q3: What are the primary factors that promote isotopic exchange of Butyric acid-d2?
A: The primary factors that promote the back-exchange of deuterium on Butyric acid-d2 are:
-
pH: Extreme pH conditions, both acidic and especially alkaline, significantly accelerate the rate of exchange. The exchange rate is at its minimum in the pH range of 2-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high pH, high temperature), the greater the extent of back-exchange will be.
-
Enzymatic Activity: Certain enzymes present in biological samples may also contribute to the exchange.
Q4: Can derivatization of Butyric acid-d2 help in preventing isotopic exchange?
A: Yes, derivatization can be a very effective strategy. By converting the carboxylic acid group into an ester or an amide, you stabilize the alpha-deuteriums, making them less susceptible to exchange during subsequent sample cleanup and analysis. The derivatization step should ideally be performed early in the sample preparation workflow under conditions that do not promote exchange.
Q5: Are there alternative internal standards to Butyric acid-d2 that are not prone to exchange?
A: Yes, stable isotope-labeled internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to isotopic exchange. For example, Butyric acid-¹³C₄ would be an excellent, though typically more expensive, alternative.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Butyric acid-d2 as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate and imprecise quantification of butyric acid. | Isotopic back-exchange of Butyric acid-d2. | Review your sample preparation workflow. Ensure that the pH is maintained in the optimal range (2-3) and that exposure to high temperatures is minimized. Consider implementing a derivatization step. |
| High variability in the internal standard signal across a sample batch. | Inconsistent sample handling leading to varying degrees of back-exchange. | Standardize all sample preparation steps, including extraction times, temperatures, and pH adjustments. Ensure all samples are processed in a consistent and timely manner. |
| Gradual decrease in the deuterated standard response over time in prepared samples. | Ongoing isotopic exchange in the final sample solvent. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (e.g., -80°C) and in a slightly acidic solvent. |
| Presence of a small peak at the retention time of unlabeled butyric acid in a pure Butyric acid-d2 standard solution. | Isotopic impurity of the standard or back-exchange during storage of the stock solution. | Verify the isotopic purity of the standard as provided by the manufacturer. Prepare fresh stock solutions in an appropriate solvent (e.g., acetonitrile) and store them at low temperatures. Avoid aqueous solutions with neutral or high pH for long-term storage. |
Quantitative Data Summary
While specific quantitative data on the rate of back-exchange for Butyric acid-d2 is not extensively published under all possible sample preparation conditions, the following table summarizes the key relationships based on established principles of hydrogen-deuterium exchange for carboxylic acids.
| Condition | Effect on Isotopic Exchange Rate | Recommendation |
| pH | The exchange rate is minimized at pH 2-3. The rate increases significantly in neutral and alkaline conditions. | Adjust and maintain the sample and solvent pH to 2-3 throughout the sample preparation process. |
| Temperature | The exchange rate increases with increasing temperature. | Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) whenever possible. |
| Time | The extent of exchange is directly proportional to the duration of exposure to unfavorable conditions. | Minimize the time between sample collection, preparation, and analysis. |
| Solvent | Protic solvents (e.g., water, methanol) can act as a source of protons for exchange. | Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever feasible. If aqueous solutions are necessary, ensure they are acidified. |
Experimental Protocols
Protocol 1: Direct Analysis of Butyric Acid with Minimized Exchange
This protocol is suitable for samples where derivatization is not desired or feasible. The key is strict control of pH and temperature.
-
Sample Collection and Storage: Collect biological samples and immediately freeze them at -80°C to quench metabolic and enzymatic activity.
-
Sample Homogenization: Homogenize the frozen sample in a pre-chilled acidic solution (e.g., 0.1% formic acid in water, pH ≈ 2.7) on ice.
-
Internal Standard Spiking: Add a known amount of Butyric acid-d2 stock solution (prepared in an organic solvent like acetonitrile) to the acidified homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) at a 2:1 or 3:1 ratio (solvent:sample). Vortex and incubate at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at low temperature.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible acidic solution (e.g., 0.1% formic acid in water:acetonitrile).
-
Analysis: Immediately analyze the samples by LC-MS/MS.
Protocol 2: Analysis of Butyric Acid with Derivatization
This protocol utilizes derivatization to stabilize the deuterium label. The example uses 3-nitrophenylhydrazine (3-NPH) as the derivatizing agent.
-
Sample Collection and Homogenization: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Spiking: Add a known amount of Butyric acid-d2 to the acidified homogenate.
-
Protein Precipitation and Supernatant Collection: Follow steps 4-6 from Protocol 1.
-
Derivatization:
-
To 50 µL of the supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in a suitable solvent.
-
Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).
-
-
Quenching the Reaction: Stop the derivatization reaction by adding a quenching solution, such as 0.1% formic acid.
-
Analysis: Analyze the derivatized samples by LC-MS/MS.
Visualizations
Caption: Workflow for direct analysis of butyric acid, emphasizing pH and temperature control.
Caption: Workflow for butyric acid analysis using a derivatization step to stabilize the label.
Caption: Factors influencing isotopic exchange and strategies for mitigation.
Technical Support Center: Troubleshooting Poor Recovery of Butyric Acid-d2 from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of butyric acid-d2 from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My butyric acid-d2 recovery is consistently low after protein precipitation. What are the likely causes?
Low recovery after protein precipitation is a common issue. The primary causes are often related to:
-
Analyte Adsorption: Butyric acid-d2 can adsorb to the precipitated proteins, leading to its loss when the protein pellet is discarded.
-
Incomplete Extraction from the Precipitate: The analyte may be trapped within the protein pellet and not fully released into the supernatant.
-
Suboptimal pH: The pH of the sample and extraction solvent is critical for ensuring that butyric acid-d2 is in its protonated, less polar form, which is more readily extracted.
Q2: How can I improve the recovery of butyric acid-d2 during sample preparation?
To enhance recovery, consider the following strategies:
-
Optimize Acidification: Ensure the plasma sample is adequately acidified before extraction. This protonates the butyric acid-d2, making it more soluble in organic extraction solvents.
-
Solvent Selection: Use an appropriate organic solvent for extraction. Methyl tert-butyl ether (MTBE) has been shown to be effective for short-chain fatty acid (SCFA) extraction from acidified plasma.[1]
-
Derivatization: Derivatizing butyric acid-d2 can significantly improve its detectability and recovery. 3-nitrophenylhydrazine (3-NPH) is a common derivatizing agent for SCFAs.[2]
Q3: Could the issue be with my analytical instrument (LC-MS/MS)?
Yes, problems with the LC-MS/MS system can mimic poor recovery. Common instrument-related issues include:
-
Contamination and Carryover: Residual butyric acid from previous samples can lead to inaccurate quantification.
-
Poor Peak Shape: Tailing or fronting peaks can indicate problems with the column or mobile phase, affecting integration and quantification.
-
Ion Suppression: Matrix components from the plasma can co-elute with butyric acid-d2 and suppress its ionization in the mass spectrometer.
In-depth Troubleshooting Guides
Guide 1: Optimizing Protein Precipitation and Extraction
Poor recovery of butyric acid-d2 often originates from the initial sample preparation steps. This guide provides a systematic approach to troubleshooting these critical procedures.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for low butyric acid-d2 recovery.
Key Considerations:
-
pH Adjustment: The pKa of butyric acid is approximately 4.82. To ensure it is in its protonated (acid) form for efficient extraction into an organic solvent, the pH of the plasma sample should be lowered to at least 2 pH units below the pKa.
-
Solvent-to-Sample Ratio: An optimized ratio of extraction solvent to plasma volume is crucial for efficient recovery. A common starting point is a 3:1 ratio of solvent to plasma.
-
Temperature: Perform extraction and centrifugation at low temperatures (e.g., 4°C) to minimize the volatility of butyric acid.
Guide 2: The Role of Derivatization in Enhancing Recovery and Detection
For challenging low-level quantification, derivatization can be a powerful tool to improve the analytical characteristics of butyric acid-d2.
Derivatization Workflow
Caption: Workflow incorporating a derivatization step.
Benefits of Derivatization:
-
Increased Sensitivity: Derivatization can introduce a readily ionizable group, enhancing the signal in the mass spectrometer.
-
Improved Chromatographic Properties: The derivatized product may have better retention and peak shape on the chromatographic column.
-
Reduced Volatility: Derivatization can decrease the volatility of butyric acid, reducing sample loss during handling and storage.
Experimental Protocols
Protocol 1: Acidification and Liquid-Liquid Extraction of Butyric Acid-d2 from Plasma
This protocol is a starting point and may require optimization for your specific experimental conditions.
Materials:
-
Plasma samples
-
Butyric acid-d2 internal standard
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma sample with the butyric acid-d2 internal standard.
-
Acidify the plasma sample by adding a small volume of concentrated HCl to lower the pH. The final pH should be around 2.
-
Add MTBE to the acidified plasma at a 3:1 (v/v) ratio.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the butyric acid-d2) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Butyric Acid-d2 with 3-Nitrophenylhydrazine (3-NPH)
This protocol should be performed on the extracted and dried sample from Protocol 1.
Materials:
-
Dried sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution
-
Pyridine
-
Hexane
-
Water
Procedure:
-
To the dried extract, add the 3-NPH solution, EDC solution, and pyridine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
After incubation, add water to stop the reaction.
-
Extract the derivatized butyric acid-d2 with hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the hexane layer to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes expected recovery ranges for SCFAs from plasma based on different extraction methods. Note that specific recovery of butyric acid-d2 may vary and should be determined empirically.
| Extraction Method | Typical Analyte | Average Recovery (%) | Reference |
| Acidified Liquid-Liquid Extraction (MTBE) | Butyrate | 85-95% | [1] |
| Protein Precipitation (Acetonitrile) | General SCFAs | 70-85% | Generic Data |
| Derivatization followed by LLE | Butyrate | >90% | [2] |
Note: These values are approximate and can be influenced by matrix effects, pH, and the specific protocol used. It is essential to validate the recovery in your own laboratory.
References
Technical Support Center: Optimizing Derivatization of Butyric Acid-d2 for Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of butyric acid-d2 for analysis by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of butyric acid-d2 necessary for GC-MS analysis?
A1: Butyric acid, including its deuterated form, is a short-chain fatty acid (SCFA) with low volatility and a polar carboxyl group. These characteristics lead to poor peak shape (tailing) and potential adsorption to the GC column and inlet liner. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, improving chromatographic performance, sensitivity, and peak symmetry.
Q2: What are the most common derivatization methods for butyric acid-d2?
A2: The most common methods involve silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and alkylation, often using chloroformates such as propyl chloroformate (PCF) or agents like pentafluorobenzyl bromide (PFBBr).
Q3: How do I choose the best derivatization reagent for my experiment?
A3: The choice of reagent depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Silylation reagents are potent but sensitive to moisture. Alkylation with chloroformates can be performed in aqueous solutions, which simplifies sample preparation. PFBBr is often used for trace analysis due to its high sensitivity in electron capture detection or negative chemical ionization mass spectrometry. Refer to the comparison table below for a more detailed breakdown.
Q4: Can the deuterium labels on butyric acid-d2 be lost during derivatization?
A4: The stability of the C-D bond in butyric acid-d2 ensures that the label is generally not easily lost during derivatization. However, it is crucial to use aprotic solvents and reagents where possible and to be aware of any potential for back-exchange, especially if the derivatization procedure involves acidic or basic conditions in the presence of protic solvents. The use of deuterated derivatization reagents is generally not necessary as the derivatization occurs at the carboxyl group, not at the deuterated carbon positions.
Q5: What are the key parameters to optimize for a successful derivatization?
A5: Key parameters to optimize include reaction temperature, reaction time, reagent-to-analyte ratio, and pH of the reaction mixture. Optimal conditions are specific to the chosen derivatization reagent and the sample matrix. It is recommended to perform a design of experiments (DOE) to determine the optimal conditions for your specific application.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of butyric acid-d2.
Issue 1: Poor or No Derivatization Efficiency
-
Possible Cause: Presence of water or protic solvents in the sample when using moisture-sensitive reagents like BSTFA or MTBSTFA.
-
Solution: Ensure samples are thoroughly dried before adding the silylating reagent. Techniques like lyophilization or evaporation under a stream of nitrogen are effective.
-
-
Possible Cause: Incorrect reaction temperature or time.
-
Solution: Consult the literature for the recommended temperature and time for your chosen reagent. For example, MTBSTFA derivatization of SCFAs is often performed at 60°C for 30 minutes.[1]
-
-
Possible Cause: Inactive derivatization reagent.
-
Solution: Derivatization reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent or verify its activity with a standard compound.
-
-
Possible Cause: Incorrect pH of the sample.
-
Solution: Some derivatization reactions are pH-dependent. Ensure the pH of your sample is within the optimal range for the chosen reagent.
-
Issue 2: Poor Peak Shape (Tailing)
-
Possible Cause: Incomplete derivatization.
-
Solution: Re-optimize the derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction.
-
-
Possible Cause: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality GC column suitable for fatty acid analysis. Regular maintenance, such as trimming the column and replacing the liner, is crucial.
-
-
Possible Cause: Co-elution with interfering compounds from the sample matrix.
-
Solution: Improve sample clean-up procedures to remove interfering substances. Adjusting the GC temperature program can also help to separate the analyte from interferences.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal derivatization yield.
-
Solution: Refer to "Issue 1" for troubleshooting poor derivatization efficiency.
-
-
Possible Cause: Degradation of the derivative.
-
Solution: Some derivatives are less stable than others. Analyze the samples as soon as possible after derivatization. Check for appropriate storage conditions if immediate analysis is not possible.
-
-
Possible Cause: Incorrect GC-MS parameters.
-
Solution: Optimize the injection volume, split ratio, and MS parameters (e.g., ionization mode, selected ions for SIM/MRM) to enhance signal intensity.
-
Issue 4: Contamination and Ghost Peaks
-
Possible Cause: Contaminated reagents or solvents.
-
Solution: Use high-purity reagents and solvents. Run a blank analysis of your reagents and solvents to check for contamination.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the column and clean the injector.
-
-
Possible Cause: Contamination from sample handling (e.g., plasticizers from tubes).
-
Solution: Use high-quality, low-bleed labware and minimize sample contact with plastics.
-
Data Presentation
Comparison of Common Derivatization Reagents for Butyric Acid Analysis
| Derivatization Reagent | Abbreviation | Derivative Formed | Advantages | Disadvantages | Typical Reaction Conditions |
| Silylation Reagents | |||||
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | Potent silylating agent, volatile byproducts. | Highly sensitive to moisture, may not be ideal for sterically hindered compounds.[2][3] | 60°C for 60 minutes in an appropriate solvent. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Forms stable derivatives, less moisture sensitive than BSTFA, characteristic mass spectra with prominent [M-57]+ fragment.[2][4] | May not be suitable for sterically hindered compounds, larger molecule may increase retention time.[2][3] | 60°C for 30 minutes.[1] |
| Alkylation Reagents | |||||
| Propyl chloroformate | PCF | Propyl ester | Can be used in aqueous solutions, simplifying sample prep; rapid reaction. | Derivatives can be volatile, potentially leading to sample loss. | Reaction in a water/propanol/pyridine mixture at pH 8. |
| Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl (PFB) ester | Excellent for trace analysis, high sensitivity with ECD or NCI-MS. | Can be a strong lachrymator, requires careful handling. | 60-70°C for 1 hour in an acetone solution. |
Experimental Protocols
Detailed Methodology for Propyl Chloroformate (PCF) Derivatization
This protocol is adapted for the derivatization of butyric acid-d2 in biological samples for GC-MS analysis.
Materials:
-
Butyric acid-d2 standard or sample
-
Internal standard (e.g., caproic acid-d3)
-
Propyl chloroformate (PCF)
-
Propanol
-
Pyridine
-
Hexane
-
0.005 M Sodium Hydroxide (NaOH)
-
Glass centrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
In a 10 mL glass centrifuge tube, mix 300 µL of the sample (e.g., plasma, urine) with 500 µL of 0.005 M aqueous NaOH containing the internal standard.
-
-
Derivatization:
-
Add 500 µL of a propanol/pyridine mixture (3:2, v/v).
-
Add 100 µL of PCF to the tube and vortex briefly.
-
Proceed with the derivatization reaction under ultrasonication for 1 minute.
-
-
Extraction:
-
Add 300 µL of hexane to the reaction mixture.
-
Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
For improved extraction efficiency, a second extraction with 200 µL of hexane can be performed, and the hexane layers combined.
-
-
Analysis:
-
Inject an appropriate volume of the hexane extract into the GC-MS system for analysis.
-
Visualizations
Experimental Workflow for Propyl Chloroformate (PCF) Derivatization
Caption: Workflow for butyric acid-d2 derivatization using propyl chloroformate.
Logical Relationships in Troubleshooting Derivatization Issues
Caption: Troubleshooting logic for common derivatization problems.
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Butyric Acid-d2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in Butyric acid-d2 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of Butyric acid-d2?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Butyric acid-d2, by the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either a decrease in signal response (ion suppression) or an increase in signal response (ion enhancement), both of which can significantly impact the accuracy and reproducibility of quantitative analysis.[1][2]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest.[3] These components can include salts, lipids, proteins, and other small molecules.[2] The mechanisms behind these effects can include competition for charge in the ion source, changes in the physical properties of the ESI droplets (like viscosity and surface tension), and formation of adducts with the analyte.[1][4]
Q3: Why is Butyric acid-d2 used in mass spectrometry analysis?
A3: Butyric acid-d2 is a stable isotope-labeled version of butyric acid. It is often used as an internal standard in quantitative mass spectrometry. Because it has a higher mass than the endogenous (unlabeled) butyric acid, the mass spectrometer can distinguish between the two.[5] Since the deuterated standard is chemically very similar to the analyte, it is assumed to experience similar matrix effects, allowing for more accurate quantification.[6]
Q4: How can I determine if my Butyric acid-d2 analysis is affected by matrix effects?
A4: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method, where the signal response of an analyte in a clean solvent is compared to the response of the same amount of analyte spiked into a blank matrix sample after extraction.[7] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of the interfering compounds.[1]
Troubleshooting Guides
Problem 1: I am observing poor reproducibility and accuracy in my quantitative results for Butyric acid-d2.
-
Possible Cause: This is a classic symptom of uncompensated matrix effects. The variability in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement.[2]
-
Solution:
-
Evaluate the Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method (see Experimental Protocols section).
-
Implement an Appropriate Internal Standard: If you are not already, use a stable isotope-labeled internal standard like Butyric acid-d7 for the quantification of Butyric acid-d2, as it will co-elute and experience similar matrix effects, thus providing a more reliable quantification.[8]
-
Improve Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9][10]
-
Optimize Chromatography: Modify your chromatographic method to separate the Butyric acid-d2 from the co-eluting interferences. This could involve changing the column, mobile phase composition, or gradient profile.[7]
-
Problem 2: My calibration curve for Butyric acid-d2 is non-linear.
-
Possible Cause: Non-linearity in the calibration curve can be caused by matrix effects that are concentration-dependent.[11] It can also be due to detector saturation at higher concentrations.
-
Solution:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and the samples experience similar matrix effects.[12]
-
Dilute the Samples: If sensitivity allows, diluting your samples can reduce the concentration of matrix components and minimize their impact on the ionization of Butyric acid-d2.[7][12]
-
Check for Detector Saturation: Analyze a dilution series of a high-concentration standard to ensure the response is linear within the desired concentration range. If saturation is observed, reduce the concentration of the standards or adjust the detector settings.
-
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Methodology:
-
Prepare two sets of samples.
-
Set A (Analyte in Solvent): Spike a known amount of Butyric acid-d2 into a clean solvent (e.g., the initial mobile phase).
-
Set B (Analyte in Post-Extracted Matrix): Extract a blank matrix sample using your established procedure. After extraction, spike the same known amount of Butyric acid-d2 into the extracted matrix.
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation of Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
2. Protocol for Matrix-Matched Calibration
-
Objective: To compensate for matrix effects by preparing calibration standards in a similar matrix as the samples.
-
Methodology:
-
Obtain a batch of blank biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Process the blank matrix using your sample preparation protocol.
-
Create a series of calibration standards by spiking known concentrations of Butyric acid-d2 into the processed blank matrix.
-
Analyze these matrix-matched calibrators alongside your unknown samples.
-
Construct the calibration curve using the responses from the matrix-matched standards.
-
Data Presentation
Table 1: Example of Matrix Effect Assessment for Butyric acid-d2
| Sample Type | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) |
| Butyric acid-d2 in Solvent | 1,500,000 | 75,000 | N/A |
| Butyric acid-d2 in Plasma Extract | 900,000 | 90,000 | 60% (Ion Suppression) |
| Butyric acid-d2 in Urine Extract | 1,800,000 | 120,000 | 120% (Ion Enhancement) |
Table 2: Comparison of Calibration Curve Parameters
| Calibration Method | Linearity (r²) | Slope | Intercept |
| Standards in Solvent | 0.995 | 1.2 x 10⁶ | 5,000 |
| Matrix-Matched Standards | 0.998 | 7.5 x 10⁵ | 8,000 |
Visualizations
Caption: Mechanism of electrospray ionization (ESI) matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Butyric acid - d2 | 99200-79-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Isotope Effect (KIE) with Butyric Acid-d2
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the potential for and application of a kinetic isotope effect (KIE) with butyric acid-d2. The primary focus of the available experimental data is on the enzymatic dehydrogenation of butyryl-CoA, the coenzyme A derivative of butyric acid, by acyl-CoA dehydrogenase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a kinetic isotope effect (KIE) and why is it observed with butyric acid-d2?
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. For butyric acid-d2, where hydrogen atoms are replaced by deuterium at a specific position (e.g., the α-carbon to form 2,2-dideuteriobutyric acid), a KIE is observed if the C-H bond at that position is broken during the rate-determining step of the reaction. The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break and thus resulting in a slower reaction rate.[1][2]
Q2: In what experimental systems has a KIE for deuterated butyric acid been prominently observed?
The most well-documented examples are in enzymatic systems, specifically with the enzyme acyl-CoA dehydrogenase, which catalyzes the oxidation of butyryl-CoA (the activated form of butyric acid) to crotonyl-CoA.[3][4] In this reaction, hydrogens from both the α (C2) and β (C3) carbons are removed.
Q3: I am not observing the expected KIE in my experiment with acyl-CoA dehydrogenase and α-deuterated butyryl-CoA. What are the possible reasons?
Several factors could lead to a diminished or absent KIE. Consider the following troubleshooting steps:
-
Is C-H bond cleavage the rate-determining step? A significant primary KIE is only observed when the C-H bond is broken in the slowest step of the reaction.[5] If another step, such as substrate binding or product release, is rate-limiting, the effect of deuterium substitution on the overall rate will be masked.[6]
-
Purity of the deuterated substrate: Ensure the isotopic purity of your butyric acid-d2 is high. Contamination with the non-deuterated isotopologue will lead to an underestimation of the KIE.
-
Assay conditions: Factors such as pH, temperature, and buffer composition can influence the rate-determining step of an enzymatic reaction. These parameters should be tightly controlled and optimized.
-
Enzyme integrity: Confirm the activity and purity of your acyl-CoA dehydrogenase preparation.
Q4: Can I expect a KIE for non-enzymatic reactions of butyric acid-d2?
Yes, a KIE is possible in any chemical reaction where the C-H bond at the deuterated position is broken in the rate-determining step. Examples could include:
-
Enolate formation: Base-catalyzed abstraction of an α-proton to form an enolate would be slower for the deuterated compound.
-
Oxidation reactions: Chemical oxidation involving the cleavage of an α-C-H bond. The magnitude of the KIE will provide insight into the transition state of the reaction.
Q5: What is the difference between a primary and a secondary KIE in the context of my experiment?
-
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, deuterating the α-carbon of butyric acid would lead to a primary KIE if the α-C-H bond is cleaved in the slowest step.[2]
-
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking, but the hybridization or steric environment of that position changes during the reaction.[1] For instance, if deuteration is at the β-carbon, but the reaction involves the α-carbon, a smaller secondary KIE might still be observed.
Quantitative Data Summary
The following table summarizes the kinetic isotope effects observed for the dehydrogenation of deuterated butyryl-CoA by acyl-CoA dehydrogenase from pig kidney.[3]
| Substrate | Isotope Effect (Turnover Catalysis) | Isotope Effect (Reductive Half-Reaction) |
| α-deutero-butyryl-CoA | 2.0 | 2.5 |
| β-deutero-butyryl-CoA | 3.6 | 14.0 |
| (2R,3R)-(2,3-D2)butyryl-CoA | Not Reported | 21.0 |
| Perdeutero-butyryl-CoA | 9.0 | 28.0 |
Data sourced from studies on general acyl-CoA dehydrogenase.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,2-dideuteriobutyric acid
This is a plausible synthetic route adapted from general methods for α-deuteration of carboxylic acids.
-
Protection of the Carboxylic Acid: Convert butyric acid to a suitable ester (e.g., methyl butyrate) to protect the acidic proton.
-
Base-catalyzed H/D Exchange: Treat the methyl butyrate with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like THF at low temperature (-78 °C) to form the enolate.
-
Deuteration: Quench the enolate with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD).
-
Repetition for Dideuteration: Repeat the deprotonation and deuteration steps to achieve a high level of dideuteration at the α-position.
-
Deprotection: Hydrolyze the deuterated ester back to the carboxylic acid using aqueous acid or base.
-
Purification: Purify the resulting 2,2-dideuteriobutyric acid by distillation or chromatography and confirm its isotopic purity by mass spectrometry and NMR.
Protocol 2: Measuring the KIE of Butyryl-CoA Dehydrogenation
This protocol outlines a general procedure for determining the KIE in the reaction catalyzed by acyl-CoA dehydrogenase using a spectrophotometric assay.
-
Substrate Preparation: Prepare solutions of both normal (protio) and deuterated butyryl-CoA of known concentrations.
-
Enzyme Assay: The activity of acyl-CoA dehydrogenase can be monitored by following the reduction of a suitable electron acceptor, such as ferricenium hexafluorophosphate or an electron-transferring flavoprotein (ETF), which in turn reduces a dye like 2,6-dichloroindophenol (DCIP).
-
Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., potassium phosphate buffer at a specific pH) containing the electron acceptor.
-
Initiation of Reaction: Add a known amount of acyl-CoA dehydrogenase to the cuvette to initiate the reaction.
-
Rate Measurement: Monitor the change in absorbance of the electron acceptor over time at a specific wavelength using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
KIE Calculation: Repeat the assay with the deuterated butyryl-CoA. The KIE is calculated as the ratio of the initial rate obtained with the normal substrate (kH) to the initial rate obtained with the deuterated substrate (kD).
-
KIE = kH / kD
-
Visualizations
Caption: Troubleshooting flowchart for unexpected KIE results.
Caption: Mechanism of Butyryl-CoA Dehydrogenation by Acyl-CoA Dehydrogenase.
Caption: Experimental workflow for determining the KIE.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
correcting for background levels of endogenous butyrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for background levels of endogenous butyrate in your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you navigate the challenges of endogenous butyrate correction.
Q1: Why is it important to correct for endogenous butyrate levels?
A: Endogenous butyrate, present in biological samples like serum, tissues, and even cell culture media supplemented with fetal bovine serum (FBS), can act as a confounding variable in experiments. Butyrate is a biologically active molecule that functions as a histone deacetylase (HDAC) inhibitor, influencing gene expression, cell proliferation, and inflammation.[1][2][3] Failure to account for these background levels can lead to misinterpretation of experimental results, especially when studying the effects of drugs that target pathways influenced by butyrate.
Q2: My blank samples (e.g., cell culture media with FBS) show a high butyrate signal. What are the potential sources?
A: High butyrate levels in blank or control samples can originate from several sources:
-
Fetal Bovine Serum (FBS): FBS is a common supplement in cell culture and is a known source of various fatty acids, including butyrate. The concentration can vary between different lots and suppliers.[4][5][6]
-
Sample Contamination: Contamination from bacteria during sample collection or processing can lead to the production of butyrate.
-
Reagent Impurities: Solvents and reagents used in the extraction and derivatization process may contain impurities that can be misidentified as butyrate or interfere with its measurement.
Q3: How can I prepare a "butyrate-free" matrix for my calibration curve?
A: Since endogenous butyrate is often present in biological matrices, creating a true "butyrate-free" matrix can be challenging. Here are two common approaches:
-
Surrogate Matrix: The most practical approach is to use a surrogate matrix that mimics the sample matrix but is free of the analyte. For aqueous samples like cell culture media or plasma, distilled water or a buffered solution can be used to prepare calibration standards.[7]
-
Charcoal-Stripped Serum: For serum-based experiments, charcoal-stripped serum can be used. This process removes small molecules, including fatty acids, from the serum. However, it's crucial to verify that the stripping process has effectively removed the butyrate to a level below the limit of detection of your assay.
Q4: What is the best method to correct for matrix effects in butyrate quantification?
A: Matrix effects, where components of the sample other than the analyte of interest interfere with the measurement, can be a significant issue in mass spectrometry-based quantification. The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard. A deuterated form of butyrate (e.g., butyric-d7 acid) is an ideal internal standard because it has nearly identical chemical and physical properties to endogenous butyrate but can be distinguished by its mass.[8] This internal standard is added to all samples, standards, and blanks at a known concentration at the beginning of the sample preparation process. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally, allowing for accurate correction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification and correction of endogenous butyrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements. | Inconsistent sample handling and extraction. | Ensure precise and consistent pipetting, vortexing, and incubation times for all samples. Use an automated liquid handler if available for high-throughput analysis. |
| Instability of butyrate during storage. | Store samples at -80°C immediately after collection. Avoid repeated freeze-thaw cycles. | |
| Poor recovery of butyrate from the sample. | Suboptimal pH during extraction. | Acidify the sample to a pH below 3 before extraction to ensure butyrate is in its protonated, less polar form, which is more soluble in organic extraction solvents.[9] |
| Inefficient extraction solvent. | Use a solvent appropriate for short-chain fatty acid extraction, such as diethyl ether or methyl tert-butyl ether (MTBE). Perform multiple extractions (e.g., twice) and pool the organic layers to maximize recovery.[8] | |
| Noisy baseline or ghost peaks in chromatograms. | Contamination of the GC-MS system. | Regularly clean the injector port and replace the liner and septum. Perform a bake-out of the column according to the manufacturer's instructions. |
| Carryover from a previous high-concentration sample. | Run several blank solvent injections between samples to wash the column and injector. | |
| Inaccurate quantification despite using an internal standard. | Incorrect concentration of the internal standard. | Carefully prepare and validate the concentration of the internal standard stock solution. |
| Degradation of the internal standard. | Store the internal standard stock solution at -20°C or -80°C and prepare fresh working solutions regularly. |
Quantitative Data
The concentration of endogenous butyrate can vary significantly depending on the biological sample. The following table summarizes typical concentration ranges reported in the literature.
| Sample Type | Typical Butyrate Concentration Range | Notes |
| Human Plasma/Serum | 0.5 - 10 µmol/L | Concentrations can be influenced by diet and the gut microbiome. |
| Human Feces | 1.6 - 70.1 mmol/kg (wet weight) | Highly variable and directly reflects the fermentation activity of the gut microbiota. |
| Mouse Feces | ~25 - 150 µg/g | Can be influenced by diet and experimental conditions.[1] |
| Mouse Brain Tissue | Detectable, but concentrations vary by region. | Butyrate can cross the blood-brain barrier.[8][10] |
| Mouse Liver Tissue | Detectable, levels can be influenced by diet. | The liver metabolizes butyrate from the portal circulation. |
| Cell Culture Media (e.g., DMEM/F12) + 10% FBS | Variable, can be in the low µM range. | Fetal Bovine Serum (FBS) is a source of butyrate, and levels can differ between batches. It is recommended to measure the background concentration in the specific lot of FBS-supplemented media being used.[4][5][6] |
| Caco-2 Cell Culture Supernatant | Dependent on cell metabolism and media components. | Caco-2 cells can utilize butyrate as an energy source, which can affect its concentration in the supernatant over time.[2] |
Experimental Protocols & Visualizations
Experimental Workflow for Correcting Endogenous Butyrate
The following diagram illustrates a typical workflow for quantifying and correcting for endogenous butyrate in biological samples.
Detailed Methodology: Quantification of Butyrate by GC-MS
This protocol is a synthesized example for the quantification of butyrate in serum or cell culture supernatant.
1. Preparation of Standards and Internal Standard:
- Prepare a stock solution of unlabeled butyric acid (e.g., 10 mM) in a suitable solvent (e.g., water or methanol).
- Prepare a series of calibration standards by serially diluting the stock solution in your chosen matrix blank (e.g., distilled water for cell culture supernatant, or charcoal-stripped serum for serum samples) to cover the expected concentration range (e.g., 0.1 µM to 100 µM).[9]
- Prepare a stock solution of the internal standard, butyric-d7 acid, at a known concentration (e.g., 1 mM).
2. Sample Preparation and Extraction:
- Thaw frozen samples on ice.
- In a microcentrifuge tube, combine 50 µL of the sample (or standard, or blank) with a fixed amount of the internal standard (e.g., 5 µL of a 20 mM butyric-d7 acid solution).[8]
- Acidify the mixture by adding 5 µL of 33% HCl to bring the pH below 3.[8]
- Add 500 µL of an ice-cold extraction solvent (e.g., diethyl ether).
- Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the top organic layer to a new tube.
- Repeat the extraction step with another 500 µL of diethyl ether and combine the organic layers.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
- To the dried extract, add 60 µL of a suitable solvent (e.g., the extraction solvent) and 2 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]
- Seal the tube and incubate at room temperature for 2 hours (or at 60°C for 30 minutes) to allow for complete derivatization.[8]
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column, such as a DB-1ms.[8]
- Set the oven temperature program as follows: initial temperature of 40°C for 2.25 minutes, ramp at 20°C/minute to 200°C, then ramp at 100°C/minute to 300°C and hold for 7 minutes.[8]
- The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions for derivatized butyrate and the internal standard.
5. Data Analysis:
- Integrate the peak areas for both the endogenous butyrate and the internal standard.
- Calculate the ratio of the butyrate peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
- Determine the concentration of butyrate in the samples by interpolating their peak area ratios on the calibration curve.
- To obtain the corrected concentration, subtract the concentration of butyrate measured in the matrix blank from the concentration measured in each sample.
Butyrate Signaling Pathway: HDAC Inhibition
Butyrate's primary mechanism of action within the cell is the inhibition of histone deacetylases (HDACs). This leads to an increase in histone acetylation, which alters chromatin structure and regulates gene expression.
References
- 1. Butyrate-treatment induces gingival epithelial cell death in a three-dimensional gingival-connective tissue hybrid co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 5. Item - The highly unnatural fatty acid profile of cells in culture - University of Wollongong - Figshare [ro.uow.edu.au]
- 6. matilda.science [matilda.science]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatography–Mass Spectrometry Measurements of Butyrate [bio-protocol.org]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of Butyric Acid-d2 and other Short-Chain Fatty Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Short-Chain Fatty Acids (SCFAs), with a specific focus on differentiating Butyric acid-d2 from other SCFAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating Butyric acid-d2 from other SCFAs?
A1: The main challenges in differentiating Butyric acid-d2 from other SCFAs, particularly its isomer isobutyric acid and its non-deuterated counterpart, stem from their similar physicochemical properties. Key challenges include:
-
Co-elution: Butyric acid and its structural isomer, isobutyric acid, often have very similar retention times in both gas chromatography (GC) and liquid chromatography (LC), making chromatographic separation difficult.
-
Mass Spectral Similarity: Without derivatization, the electron ionization (EI) mass spectra of butyric acid and isobutyric acid are very similar, making unique identification challenging.
-
Isotopic Overlap: The natural abundance of isotopes (e.g., ¹³C) in other SCFAs can potentially lead to mass signals that overlap with the signal of Butyric acid-d2, especially in complex biological matrices. This can interfere with accurate quantification.
-
Volatility and Sample Loss: SCFAs are volatile, which can lead to sample loss during preparation steps like extraction and concentration.[1]
Q2: Why is derivatization necessary for SCFA analysis by GC-MS?
A2: Derivatization is a crucial step in SCFA analysis by GC-MS for several reasons:
-
Increased Volatility: It converts the polar carboxylic acid group into a less polar and more volatile ester, improving chromatographic peak shape and reducing tailing.[2]
-
Improved Thermal Stability: Derivatized SCFAs are more stable at the high temperatures used in the GC injector and column.[2]
-
Enhanced Mass Spectral Fragmentation: Derivatization can lead to more characteristic fragmentation patterns in the mass spectrometer, aiding in the identification and differentiation of isomers.[3] Common derivatization agents include silylating agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and alkyl chloroformates.[3][4]
Q3: Can LC-MS/MS be used to analyze Butyric acid-d2 without derivatization?
A3: While possible, analyzing underivatized SCFAs by LC-MS/MS presents challenges due to their high polarity and poor retention on conventional reversed-phase columns.[5] Derivatization with reagents like aniline or 3-nitrophenylhydrazine (3-NPH) is often employed to enhance retention, improve ionization efficiency, and increase sensitivity in LC-MS/MS analysis.[6][7]
Q4: How does Butyric acid-d2 serve as an internal standard?
A4: Butyric acid-d2, a stable isotope-labeled version of butyric acid, is an ideal internal standard for quantification.[8] It is chemically identical to the analyte (butyric acid) and thus behaves similarly during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). However, it has a different mass due to the deuterium atoms. By adding a known amount of Butyric acid-d2 to the sample, any variations in the analytical process that affect the native butyric acid will also affect the deuterated standard to the same extent. This allows for accurate quantification by measuring the ratio of the analyte's signal to the internal standard's signal.[8]
Troubleshooting Guides
Guide 1: Poor Chromatographic Resolution of Butyrate and Isobutyrate
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of butyrate and isobutyrate peaks in GC-MS. | 1. Inadequate GC column polarity: The column is not able to sufficiently differentiate the isomers. 2. Suboptimal oven temperature program: The temperature ramp is too fast, not allowing for proper separation.[2] 3. Carrier gas flow rate is too high or too low. | 1. Use a more polar GC column: A column with a polyethylene glycol (PEG) or a highly polar cyanopropyl stationary phase can improve the separation of SCFA isomers. 2. Optimize the oven temperature program: Start with a lower initial temperature and use a slower temperature ramp rate (e.g., 5-10°C/min) to enhance resolution.[2] 3. Optimize the carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions and carrier gas being used (typically around 1 mL/min for helium). |
| Peak tailing for SCFA derivatives. | 1. Active sites in the GC inlet or column: The liner or column may have active sites that interact with the analytes. 2. Incomplete derivatization: Some of the SCFAs may not have been derivatized, leading to poor chromatography. | 1. Use a deactivated inlet liner: A liner specifically designed for active compounds can minimize interactions. 2. Ensure complete derivatization: Optimize the derivatization reaction conditions (temperature, time, reagent amount) and ensure the sample is dry before adding silylating reagents.[1] |
Guide 2: Inaccurate Quantification of Butyric Acid-d2
| Problem | Possible Cause(s) | Solution(s) |
| High variability in quantitative results. | 1. Inconsistent sample preparation: Variations in extraction efficiency or derivatization yield between samples. 2. Matrix effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard.[6] | 1. Ensure precise addition of the internal standard: Add the internal standard early in the sample preparation process to account for losses. 2. Perform a matrix effect study: Analyze the internal standard in a clean solvent and in the sample matrix to assess the degree of ion suppression or enhancement. If significant, consider further sample cleanup or using a matrix-matched calibration curve. |
| Interference with the Butyric acid-d2 mass signal. | 1. Natural isotope abundance: The M+2 peak of another SCFA or a matrix component may overlap with the mass of Butyric acid-d2. 2. Co-eluting compounds with similar fragments. | 1. Use high-resolution mass spectrometry (HRMS): HRMS can resolve isobaric interferences by providing more accurate mass measurements. 2. Optimize chromatographic separation: Improve the separation of the interfering compound from Butyric acid-d2. 3. Select a unique fragment ion for quantification: In MS/MS, choose a specific and unique product ion for Butyric acid-d2 that is not present in the interfering species. |
Experimental Protocols
Protocol 1: GC-MS Analysis of SCFAs (including Butyric acid-d2) using TMS Derivatization
This protocol is adapted from established methods for SCFA analysis.[1][2]
1. Sample Preparation and Extraction:
-
To a 1.5 mL microcentrifuge tube, add 50-100 mg of the biological sample (e.g., fecal homogenate).
-
Add a known amount of Butyric-2,2-d2 acid as an internal standard.
-
Add 1 mL of a cold extraction solvent (e.g., 10% isobutanol solution).
-
Homogenize the sample using a bead beater or vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization (Silylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen. It is critical to ensure the sample is completely dry as silylating reagents are water-sensitive.[1]
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Parameters:
-
GC Column: A polar column such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of SCFA isomers.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
- Ion Source Temperature: 230°C.
- Interface Temperature: 250°C.
- Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
Quantitative Data for SIM Mode:
| Compound | Derivatizing Agent | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) for SIM |
| Butyric Acid | TMS | 160 | 117, 73, 45 |
| Butyric Acid-d2 | TMS | 162 | 119, 73, 45 |
| Isobutyric Acid | TMS | 160 | 117, 73, 43 |
| Propionic Acid | TMS | 146 | 117, 73, 29 |
| Acetic Acid | TMS | 132 | 117, 73, 43 |
Note: The m/z values for Butyric Acid-d2 are predicted based on the known fragmentation of the TMS derivative of butyric acid, with a +2 Da shift for the fragments containing the deuterated carbons.
Protocol 2: LC-MS/MS Analysis of SCFAs (including Butyric acid-d2) using Aniline Derivatization
This protocol is based on the SQUAD (SCFA Quantification using Aniline Derivatization) method.[4]
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as in Protocol 1, ensuring the addition of Butyric-2,2-d2 acid as an internal standard.
2. Derivatization:
-
To 100 µL of the sample extract, add 5 µL of a 2.4 M aniline solution (in acetonitrile) and 5 µL of a 1.2 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (in water).
-
Incubate the reaction mixture on ice for 2 hours with occasional mixing.[4]
-
Dilute the sample with a water/methanol (50:50, v/v) solution before LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., start with a low percentage of B and ramp up).
-
MS/MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data for MRM Mode:
| Compound | Derivatizing Agent | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Butyric Acid | Aniline | 164.1 | 93.1 |
| Butyric Acid-d2 | Aniline | 166.1 | 93.1 |
| Isobutyric Acid | Aniline | 164.1 | 93.1 |
| Propionic Acid | Aniline | 150.1 | 93.1 |
| Acetic Acid | Aniline | 136.1 | 93.1 |
Note: The product ion (m/z 93.1) corresponds to the aniline fragment. Chromatographic separation is essential to differentiate the isomers (butyric and isobutyric acid).
Visualizations
Experimental Workflow
Caption: GC-MS workflow for SCFA analysis.
SCFA Signaling Pathway
Caption: SCFA signaling through GPR41 and GPR43.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Validation & Comparative
A Researcher's Guide to Metabolic Tracers: Comparing Butyric Acid-d2 and ¹³C-Butyrate
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is a critical decision in the design of metabolic studies. This guide provides a detailed comparison of two commonly used tracers for studying butyrate metabolism: deuterated Butyric acid (Butyric acid-d2) and carbon-13 labeled butyrate (¹³C-butyrate).
Butyrate, a short-chain fatty acid produced by gut microbial fermentation, is a vital energy source for colonocytes and a key signaling molecule in host metabolism. Tracing its metabolic fate is crucial for understanding its role in health and diseases such as inflammatory bowel disease, metabolic syndrome, and cancer. Butyric acid-d2 and ¹³C-butyrate are non-radioactive, stable isotopes that allow for the safe in vivo and in vitro tracking of butyrate's journey through various metabolic pathways.
Principles and Analytical Considerations
¹³C-Butyrate: This tracer incorporates the heavy isotope of carbon (¹³C) at one or more positions in the butyrate molecule (e.g., [1-¹³C]-butyrate or [1,2-¹³C₂]-butyrate). The primary advantage of ¹³C-labeling is the minimal kinetic isotope effect. The small mass difference between ¹²C and ¹³C results in nearly identical chemical and physical properties, ensuring that the tracer behaves almost identically to the endogenous, unlabeled molecule. This makes ¹³C-butyrate an excellent choice for quantitative metabolic flux analysis.
Butyric acid-d2: This tracer replaces one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D). While often more cost-effective than ¹³C-labeled compounds, deuterated tracers can exhibit a significant kinetic isotope effect (KIE) . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of reactions that involve the cleavage of this bond. This can potentially alter the metabolic flux being measured, a critical consideration when interpreting quantitative data.
Comparative Analysis: Performance and Applications
The choice between Butyric acid-d2 and ¹³C-butyrate depends on the specific research question, the analytical platform available, and budget considerations. ¹³C-butyrate is generally favored for precise quantitative flux analysis due to its negligible kinetic isotope effect. Deuterated tracers are valuable for qualitative tracing and can be used for quantitative studies if the potential for KIE is carefully considered and controlled for.
Quantitative Data Comparison
Direct head-to-head experimental comparisons of Butyric acid-d2 and ¹³C-butyrate in the same biological system are scarce in published literature. The following table presents representative data for ¹³C-butyrate from published studies to illustrate the type of quantitative results that can be obtained. A second table provides a hypothetical comparison to highlight the key performance indicators that would be evaluated in a direct comparative study.
Table 1: Representative Quantitative Data from ¹³C-Butyrate Tracer Studies
| Parameter | Biological System | Tracer & Dose | Key Finding | Reference |
| ¹³CO₂ Production | Human Colonocytes (in vitro) | [1,2-¹³C₂]-butyrate | Butyrate is a preferred fuel source, with its oxidation replacing glucose oxidation for energy production.[1] | [1] |
| Isotopic Enrichment in TCA Cycle Intermediates | Mouse Colon Tissue (in vivo) | [U-¹³C₄]-butyrate | Significant labeling of citrate, succinate, and malate, demonstrating butyrate's entry into the TCA cycle. | [2] |
| Tracer Recovery in Breath | Human Subjects with Ulcerative Colitis | [1-¹³C]-butyrate enema | No significant difference in butyrate metabolism between quiescent UC patients and controls was found in this in vivo study.[3] | [3] |
Table 2: Hypothetical Performance Comparison of Butyric Acid-d2 vs. ¹³C-Butyrate
This table is for illustrative purposes to guide researchers on key comparative metrics, as direct comparative experimental data was not available in the reviewed literature.
| Performance Metric | Butyric Acid-d2 | ¹³C-Butyrate | Rationale for Comparison |
| Kinetic Isotope Effect (KIE) | Potentially significant | Negligible | The C-D bond is stronger than the C-H bond, potentially slowing reaction rates. The ¹³C-¹²C difference is much smaller.[4] |
| Isotopic Enrichment in Downstream Metabolites (e.g., Glutamate) | Lower (hypothesized) | Higher (hypothesized) | KIE may lead to slower conversion and thus lower enrichment in downstream products over a given time. |
| Rate of Appearance of Labeled CO₂ | Slower (hypothesized) | Faster (hypothesized) | The rate-limiting steps in butyrate oxidation may be affected by the KIE of the deuterated tracer. |
| Analytical Separation from Endogenous Analyte (GC-MS) | May show slight retention time shift | Co-elutes with endogenous analyte | The larger mass difference in deuterated compounds can sometimes lead to chromatographic separation from the unlabeled form. |
| Cost-Effectiveness | Generally more cost-effective | Generally more expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly. |
Experimental Protocols
The following are generalized protocols for in vivo tracing experiments using either Butyric acid-d2 or ¹³C-butyrate. Specific details should be optimized based on the experimental model and research question.
Protocol 1: In Vivo Butyrate Metabolism using ¹³C-Butyrate and GC-MS Analysis
This protocol is adapted from studies tracing the metabolic fate of butyrate in rodents.[2]
-
Tracer Administration:
-
Acclimate animals to the experimental conditions.
-
Administer a bolus of ¹³C-labeled butyrate (e.g., [U-¹³C₄]-sodium butyrate) via oral gavage or intravenous injection at a predetermined dose (e.g., 2 g/kg body weight).
-
House animals in metabolic cages if breath collection is required.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Collect breath samples for ¹³CO₂ analysis using an infrared spectrometric analyzer.
-
At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., colon, liver, brain). Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation for GC-MS:
-
For plasma and tissue homogenates, perform a protein precipitation and extraction of metabolites using a cold solvent mixture (e.g., methanol:water).
-
Isolate short-chain fatty acids using a suitable extraction method (e.g., liquid-liquid extraction with an organic solvent like methyl tert-butyl ether after acidification).
-
Derivatize the extracted metabolites to increase their volatility for GC-MS analysis (e.g., using silylation reagents).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a column suitable for separating fatty acid derivatives (e.g., a polar capillary column).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the mass-to-charge ratios (m/z) of the unlabeled (e.g., M+0) and labeled (e.g., M+1, M+2, etc.) fragments of butyrate and downstream metabolites (e.g., TCA cycle intermediates).
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the labeled isotopologues to the total pool of the metabolite.
-
Correct for the natural abundance of ¹³C.
-
Use the enrichment data to calculate metabolic flux rates using appropriate modeling software.
-
Protocol 2: In Vivo Butyrate Metabolism using Butyric Acid-d2 and GC-MS Analysis
This protocol is based on general methodologies for quantifying short-chain fatty acids using deuterated internal standards, adapted for a tracer experiment.
-
Tracer Administration:
-
Follow the same procedure as for ¹³C-butyrate, using a deuterated tracer such as Butyric acid-d2 or d7-butyric acid.
-
-
Sample Collection:
-
Collect plasma and tissues as described in Protocol 1.
-
-
Sample Preparation for GC-MS:
-
To 30 µL of plasma or 30 mg of homogenized tissue, add an extraction solvent (e.g., 300 µL of ethanol).
-
For absolute quantification, a different deuterated internal standard (e.g., d7-propionic acid if d2-butyrate is the tracer) would be added. For tracer analysis, this step is omitted.
-
Homogenize and centrifuge the samples.
-
Transfer the supernatant, add a base (e.g., 5 µL of 0.8 M NaOH), and evaporate the solvent.
-
Re-dissolve the residue and acidify (e.g., with phosphoric acid) immediately before injection to ensure the butyrate is in its volatile free-acid form.
-
-
GC-MS Analysis:
-
Analyze the samples by GC-MS, monitoring for the m/z of the unlabeled butyrate (M+0) and the deuterated butyrate tracer (M+2).
-
Monitor for the incorporation of deuterium into downstream metabolites. This can be more complex than with ¹³C due to potential H/D exchange and the smaller mass shifts for some metabolites.
-
-
Data Analysis:
-
Calculate isotopic enrichment based on the relative abundance of the M+2 peak compared to the M+0 peak for butyrate and its metabolites.
-
Be mindful of potential chromatographic separation between the deuterated and non-deuterated forms, which could affect quantification if not properly integrated.
-
When calculating flux, consider the potential impact of the kinetic isotope effect on the interpretation of the results.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help visualize the complex processes involved in tracer studies.
References
- 1. The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
Comparative Guide to the Validation of Butyric Acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of butyric acid, a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Butyric acid-d2 against other common internal standards, supported by experimental data from various studies.
The Role and Advantage of Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and matrix effects. Stable isotope-labeled (SIL) internal standards, such as Butyric acid-d2, are widely regarded as the gold standard, particularly for mass spectrometry-based methods (GC-MS and LC-MS). This is because their physical and chemical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiency and fragmentation patterns. This minimizes analytical variability and enhances the accuracy of quantification.
Butyric acid-d2 is a deuterated analog of butyric acid, where two hydrogen atoms have been replaced with deuterium[1]. This mass shift allows it to be distinguished from the endogenous butyric acid by the mass spectrometer, while its chemical behavior remains virtually identical.
Performance Comparison of Internal Standards for Butyric Acid Analysis
| Internal Standard | Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Butyric acid-d7 | GC-MS | ≥ 0.98 | Not explicitly stated | Intra-day: 1-4.5% | [2] |
| Isotopically Labeled SCFAs | LC-MS/MS | > 0.998 | 92 - 120% | Intra-day: <12%, Inter-day: <20% | [3][4] |
| Butyric acid-d7 | LC-QQQ-MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Valeric Acid | GC-FID | > 0.999 | 98.2 - 101.9% | 1.3% | [6][7] |
| 4-Methyl Valeric Acid | GC-MS | Not explicitly stated | 65 - 105% | Intra-day: <5.6%, Inter-day: <2.6% | [8] |
| ¹³C₂-propionic acid | HPLC-MS/MS | Not explicitly stated | 85 - 115% | < 7% | [9] |
Key Takeaways:
-
Methods utilizing deuterated internal standards, such as Butyric acid-d7 (a close analog to Butyric acid-d2), demonstrate excellent linearity and precision[2].
-
LC-MS/MS methods with various isotopically labeled internal standards show robust performance with high linearity, accuracy, and precision[3][4].
-
While non-isotopically labeled internal standards like Valeric Acid and 4-Methyl Valeric Acid can also yield good results in terms of linearity and precision, they may not compensate for matrix effects as effectively as their stable isotope-labeled counterparts[6][7][8].
Experimental Protocol: Validation of an Internal Standard
The following is a generalized protocol for the validation of an internal standard for a bioanalytical method, based on regulatory guidelines.
1. Stock and Working Solutions Preparation:
-
Prepare separate stock solutions of butyric acid and Butyric acid-d2 in a suitable organic solvent.
-
Prepare a series of working standard solutions of butyric acid for the calibration curve by diluting the stock solution.
-
Prepare a working solution of Butyric acid-d2 at a constant concentration to be spiked into all samples.
2. Calibration Curve:
-
Spike a set of blank matrix samples (e.g., plasma, fecal extract) with the butyric acid working standards to create a calibration curve over the desired concentration range.
-
Add the Butyric acid-d2 working solution to each calibration standard.
-
Process and analyze the samples.
-
Plot the peak area ratio of butyric acid to Butyric acid-d2 against the concentration of butyric acid and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with known amounts of butyric acid.
-
Spike all QC samples with the Butyric acid-d2 working solution.
-
Analyze multiple replicates of the QC samples in at least three separate analytical runs.
-
Accuracy: The mean measured concentration should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% for the LLOQ).
4. Selectivity and Specificity:
-
Analyze at least six different lots of blank matrix to ensure that no endogenous components interfere with the detection of butyric acid or Butyric acid-d2.
-
The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ, and ≤ 5% for the internal standard.
5. Matrix Effect:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with butyric acid and Butyric acid-d2 at low and high concentrations.
-
Compare the peak areas to those of pure solutions of the analytes at the same concentrations.
-
The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
6. Stability:
-
Evaluate the stability of butyric acid and Butyric acid-d2 in the biological matrix under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Workflow for Internal Standard Validation
Caption: Workflow for the validation of an internal standard in a bioanalytical method.
Butyric Acid in the Gut-Brain Axis Signaling Pathway
Caption: Simplified signaling pathway of butyric acid from the gut to the brain.
References
- 1. mdpi.com [mdpi.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 6. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
A Comparative Guide to Butyric Acid-d2 Quantification: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of butyric acid and its deuterated analogue, butyric acid-d2, is crucial for pharmacokinetic studies, metabolic flux analysis, and understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of the two most common analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.
Butyric acid-d2, a stable isotope-labeled version of butyric acid, serves as an excellent internal standard for quantification, enabling precise and accurate measurements in complex biological matrices by correcting for sample loss during preparation and analysis. The choice between LC-MS/MS and GC-MS depends on several factors, including required sensitivity, sample throughput, and the specific application.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of butyric acid using LC-MS/MS and GC-MS with deuterated internal standards.
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.001 mM (for butyrate) | 0.03–0.12 µg/mL (for butyrate) | [1][2][3] |
| Limit of Quantification (LOQ) | 3 to 19 ng mL⁻¹ | Not explicitly stated in searched literature | [4] |
| Linearity (r²) | > 0.998 | > 0.99 | [1][2][3][5] |
| Intra-day Precision (%RSD) | < 12% | Meets requirements for biological sample analysis | [1][2][3][5] |
| Inter-day Precision (%RSD) | < 20% | Meets requirements for biological sample analysis | [1][2][3][5] |
| Accuracy/Recovery | 92% to 120% | 94.89–109.32% | [1][2][3][6] |
| Analysis Time | ~10-17 minutes per sample | Varies, can be longer than LC-MS/MS | [1][2][3][7] |
Methodology and Experimental Protocols
LC-MS/MS Method (Direct Analysis without Derivatization)
This method offers the advantage of simpler and faster sample preparation.
Experimental Protocol:
-
Sample Preparation:
-
For biological fluids (plasma, serum), proteins are precipitated using an organic solvent like methanol.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
Butyric acid-d2 is added as an internal standard at the beginning of the sample preparation process.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both butyric acid and butyric acid-d2 are monitored for quantification.
-
GC-MS Method
GC-MS is a robust and reliable technique, often requiring derivatization to improve the volatility of butyric acid.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Samples (e.g., feces, plasma) are first acidified.
-
Butyric acid is then extracted using a solvent such as methyl tert-butyl ether (MTBE).[6]
-
The extracted butyric acid is derivatized to a more volatile form, for example, by esterification.
-
Butyric acid-d2 is added as an internal standard prior to extraction.
-
-
Chromatographic Separation:
-
A polar capillary column is typically used for the separation of short-chain fatty acids.[8]
-
-
Mass Spectrometry Detection:
-
Detection is carried out using a mass spectrometer, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and GC-MS quantification of butyric acid-d2.
Caption: LC-MS/MS workflow for butyric acid-d2 quantification.
Caption: GC-MS workflow for butyric acid-d2 quantification.
Butyrate Signaling Pathways
Butyrate, the conjugate base of butyric acid, is a key signaling molecule with significant biological effects. Two of its well-characterized mechanisms of action are the inhibition of histone deacetylases (HDACs) and the suppression of the NF-κB signaling pathway.
Caption: Butyrate's role in HDAC inhibition and NF-κB signaling.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the accurate quantification of butyric acid-d2. LC-MS/MS offers the advantage of higher throughput due to simpler sample preparation, while GC-MS is a well-established and robust method. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required analytical performance. The use of butyric acid-d2 as an internal standard is highly recommended for both techniques to ensure the highest quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
The Accuracy of Butyric Acid-d2 for Measuring Butyrate Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a critical energy source for colonocytes and plays a significant role in maintaining gut homeostasis. Accurate measurement of its absorption is paramount for understanding its physiological effects and for the development of butyrate-based therapeutics. This guide provides a comprehensive comparison of methodologies for measuring butyrate absorption, with a focus on the use of Butyric acid-d2 as a stable isotope tracer. We will delve into the accuracy of this method in comparison to other established techniques, supported by experimental data and detailed protocols.
Methods for Measuring Butyrate Absorption: A Comparative Overview
The in vivo measurement of butyrate absorption primarily relies on the use of labeled isotopes to trace the metabolic fate of butyrate. The most common methods involve the administration of a labeled form of butyrate and subsequent detection of the label in various biological samples. The ideal tracer should be safe, non-radioactive, and behave identically to its unlabeled counterpart.
Here, we compare three prominent tracer-based methods:
-
Butyric acid-d2 (Deuterated Butyrate): A stable, non-radioactive isotope of butyrate where two hydrogen atoms are replaced by deuterium.
-
[1-¹³C]-Butyrate: A stable, non-radioactive isotope where one carbon atom is replaced by a ¹³C isotope.
-
¹⁴C-Butyrate: A radioactive isotope of butyrate. Due to its radioactivity, its use in human studies is limited.
The choice of tracer influences the experimental design, the analytical technique, and the safety considerations of the study.
Data Presentation: Performance Characteristics of Analytical Methods
The accuracy of any tracer-based method is intrinsically linked to the analytical technique used for its detection. Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the gold-standard methods for the quantification of butyrate and its isotopes.
Below is a summary of typical performance characteristics for the analytical methods used to measure butyrate. While specific data for Butyric acid-d2 is not extensively published in comparative studies, its performance is expected to be similar to other stable isotope tracers analyzed by GC-MS. The data for the GC-FID method provides a baseline for the analytical precision and accuracy achievable.
| Parameter | GC-FID Method for Butyric Acid | Expected Performance for Butyric acid-d2 (GC-MS) | [1-¹³C]-Butyrate (IRMS/GC-MS) | ¹⁴C-Butyrate (Scintillation Counting) |
| Linearity (R²) | > 0.999[1][2][3] | Expected to be > 0.99 | High linearity | High linearity |
| Precision (%RSD) | 1.3%[1][2][3] | Expected to be < 5% | High precision | High precision |
| Accuracy (% Recovery) | 98.2–101.9%[1][2][3] | Expected to be within 95-105% | High accuracy | High accuracy |
| Limit of Detection (LOD) | 0.01% of total fat[1][2][3] | Dependent on instrumentation, typically in the low µM range | Dependent on instrumentation | Dependent on instrumentation |
| Limit of Quantification (LOQ) | 0.10% of total fat[1][2][3] | Dependent on instrumentation, typically in the low µM range | Dependent on instrumentation | Dependent on instrumentation |
Note: IRMS = Isotope Ratio Mass Spectrometry. The expected performance for Butyric acid-d2 is inferred from the general performance of stable isotope tracer analysis by GC-MS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative experimental protocols for measuring butyrate absorption and metabolism using different labeled tracers.
Protocol 1: In Vivo Butyrate Absorption and Metabolism using [1-¹³C]-Butyrate
This protocol is adapted from studies investigating colonic butyrate metabolism in humans[4][5][6].
Objective: To measure the in vivo oxidation of rectally administered butyrate.
Materials:
-
[1-¹³C]-Butyrate solution (e.g., 1.25 mmol in 60 ml saline)
-
Isotope Ratio Mass Spectrometer (IRMS) or GC-MS
-
Breath collection bags
-
Indirect calorimeter
Procedure:
-
Subject Preparation: Subjects fast overnight.
-
Baseline Breath Sample: A baseline breath sample is collected to determine the natural abundance of ¹³CO₂.
-
Administration of Tracer: A [1-¹³C]-butyrate enema is administered rectally.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.
-
Sample Analysis: The ¹³CO₂ enrichment in the exhaled breath is measured using IRMS or GC-MS.
-
Data Calculation: The rate of ¹³CO₂ production is calculated, which reflects the rate of butyrate oxidation. This can be combined with indirect calorimetry to measure total CO₂ production.
Key Endpoint: The cumulative amount of ¹³CO₂ exhaled over the study period, which represents the proportion of the administered butyrate that has been absorbed and metabolized.
Protocol 2: In Vivo Butyrate Oxidation using ¹⁴C-Butyrate (Breath Test)
This protocol is based on studies measuring short-chain fatty acid absorption in the human colon[7][8].
Objective: To measure the absorption and metabolism of butyrate to CO₂.
Materials:
-
[1-¹⁴C]-Butyrate solution
-
Scintillation counter
-
CO₂ trapping solution (e.g., hyamine hydroxide)
-
Breath collection apparatus
Procedure:
-
Subject Preparation: Subjects fast overnight.
-
Administration of Tracer: A solution containing a known amount of [1-¹⁴C]-butyrate is instilled into the colon, often during a colonoscopy for precise delivery.
-
Breath Sample Collection: Exhaled breath is bubbled through a CO₂ trapping solution at specified time intervals over a 24-hour period.
-
Sample Analysis: The radioactivity in the trapping solution is measured using a liquid scintillation counter.
-
Data Calculation: The cumulative output of ¹⁴CO₂ is calculated as a percentage of the instilled dose.
Key Endpoint: The total percentage of the administered ¹⁴C recovered as ¹⁴CO₂ in the breath over 24 hours.
Protocol 3: Inferred Protocol for Butyric acid-d2
While a specific, detailed protocol for the use of Butyric acid-d2 for absorption studies was not found in the literature, a robust protocol can be inferred based on the principles of stable isotope tracer studies and the protocols for other labeled butyrate tracers.
Objective: To measure the rate of appearance of deuterated butyrate in the plasma following colonic administration.
Materials:
-
Butyric acid-d2 solution
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Blood collection tubes
-
Internal standard (e.g., ¹³C-labeled butyrate or another deuterated SCFA)
Procedure:
-
Subject Preparation: Subjects fast overnight.
-
Baseline Blood Sample: A baseline blood sample is collected to determine the absence of the tracer.
-
Administration of Tracer: A Butyric acid-d2 enema is administered rectally.
-
Blood Sample Collection: Blood samples are collected at regular intervals over several hours.
-
Sample Preparation: Plasma is separated, and SCFAs are extracted and derivatized for GC-MS analysis. An internal standard is added to correct for extraction efficiency and instrument variability.
-
Sample Analysis: The concentration of Butyric acid-d2 in the plasma is quantified using GC-MS by monitoring specific mass-to-charge ratios for the deuterated and non-deuterated butyrate.
-
Data Calculation: The rate of appearance (Ra) of Butyric acid-d2 in the plasma is calculated using tracer kinetic models.
Key Endpoint: The concentration-time profile of Butyric acid-d2 in the plasma, from which absorption kinetics can be derived.
Mandatory Visualizations
Signaling Pathway of Butyrate Absorption and Metabolism
Caption: Butyrate absorption and its primary metabolic fate in the colonocyte.
Experimental Workflow for Butyric acid-d2 Tracer Study
Caption: Workflow for measuring butyrate absorption using a Butyric acid-d2 tracer.
Conclusion
The use of stable isotope tracers, including Butyric acid-d2, provides a safe and accurate means to study butyrate absorption and metabolism in vivo. While direct comparative data for Butyric acid-d2 is limited, the principles of stable isotope tracer kinetics and the high performance of GC-MS analysis suggest that it is a robust method. Its primary advantage over radioactive tracers is safety, allowing for studies in a broader range of subjects, including healthy volunteers.
The choice between Butyric acid-d2 and other stable isotopes like [1-¹³C]-butyrate will depend on the specific research question, the available analytical instrumentation, and the cost of the tracer. For studies focused on the rate of appearance of butyrate in the circulation, direct measurement of Butyric acid-d2 in the plasma via GC-MS is a powerful approach. For studies focused on the overall oxidative metabolism of butyrate, the ¹³CO₂ breath test following [1-¹³C]-butyrate administration is a well-established and informative method.
Ultimately, the accuracy of any of these methods relies on a carefully designed study protocol, precise sample collection and handling, and a validated analytical method with high precision and accuracy. Researchers should select the tracer and methodology that best suits their specific research objectives and available resources.
References
- 1. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by G… [ouci.dntb.gov.ua]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis | Gut [gut.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption of short-chain fatty acids from the human colon measured by the 14CO2 breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for SCFA Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in short-chain fatty acid (SCFA) analysis, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data, to inform the selection of the most appropriate standard for robust and accurate SCFA quantification.
The use of internal standards is fundamental in analytical chemistry to correct for variations in sample preparation and instrumental analysis. In the context of SCFA analysis, particularly with mass spectrometry-based methods (GC-MS and LC-MS), stable isotope-labeled internal standards, such as deuterated standards, are widely considered the gold standard. Their chemical and physical properties closely mimic those of the endogenous analytes, allowing for superior correction of matrix effects and procedural losses.
Superior Performance of Deuterated Standards: A Quantitative Look
The primary advantage of using deuterated internal standards lies in their ability to significantly improve the precision and accuracy of SCFA quantification. Unlike non-deuterated standards, which may have different extraction efficiencies and ionization responses in complex biological matrices, deuterated standards co-elute with their non-labeled counterparts and experience similar matrix effects, leading to more reliable results.
| Parameter | Deuterated Internal Standards | Non-Deuterated Internal Standards |
| Intra-day Precision (%RSD) | < 3%[1][2] | Often > 10% (highly variable) |
| Inter-day Precision (%RSD) | < 3%[1][2] | Often > 15% (highly variable) |
| Accuracy Error | < 10%[1][2] | Can be significantly higher due to uncorrected matrix effects |
| Coefficient of Variation (CV) | Below 10%[3][4] | Can be substantially higher and more variable |
| Correction for Matrix Effects | Excellent | Poor to moderate |
| Correction for Extraction Loss | Excellent | Moderate |
Experimental Protocols: Best Practices for SCFA Analysis
The following are examples of established protocols for SCFA analysis using deuterated internal standards.
Protocol 1: GC-MS Analysis of SCFAs in Human Feces
This protocol is adapted from a derivatization-free method for the gas chromatography-mass spectrometry (GC-MS) based quantification of SCFAs.[5]
1. Sample Preparation:
-
Weigh 30 mg of fecal tissue into a 2 mL tube.
-
Add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid, d7-butyric acid).
-
Homogenize the sample using a tissue lyser.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.
-
Re-dissolve the residue in 50 µL of ethanol.
2. Acidification:
-
Just before analysis, add 10 µL of 0.6 M succinic acid to the sample.
3. GC-MS Analysis:
-
Injector: Set to 200°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at an appropriate temperature for the column used and ramp up to ensure separation of SCFAs.
-
MS Detector: Operate in selected ion monitoring (SIM) mode to detect the specific ions for each SCFA and their deuterated internal standards.
Protocol 2: LC-MS/MS Analysis of SCFAs in Plasma
This protocol involves derivatization to enhance sensitivity and chromatographic retention.
1. Sample Preparation:
-
To 100 µL of plasma, add a solution containing deuterated internal standards for the SCFAs of interest.
-
Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
2. Derivatization:
-
The supernatant containing the SCFAs is derivatized using an appropriate agent, such as 3-nitrophenylhydrazine (3-NPH), to improve chromatographic properties and ionization efficiency.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each SCFA derivative and its corresponding deuterated internal standard.
Visualizing the Workflow and Biological Impact
To better understand the analytical process and the biological relevance of SCFAs, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: A typical experimental workflow for SCFA analysis using deuterated internal standards.
SCFAs produced by the gut microbiota play a crucial role in host health by acting as signaling molecules. They primarily exert their effects through G-protein coupled receptors GPR41 and GPR43.
Caption: SCFA signaling through GPR41 and GPR43 in an enteroendocrine L-cell.
Conclusion
References
- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Butyric Acid-d2 and Other Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways that govern cellular and systemic physiology. Butyric acid, a short-chain fatty acid (SCFA) produced by the gut microbiota, has garnered significant attention for its profound effects on host metabolism, inflammation, and overall health. To trace its metabolic fate, researchers have predominantly utilized carbon-13 (¹³C) labeled butyrate. This guide provides a comprehensive comparison of Butyric acid-d2 (deuterated butyrate) with its ¹³C-labeled counterpart and other alternatives, offering insights into their respective applications, methodologies, and potential advantages and disadvantages in metabolic research.
Introduction to Stable Isotope Tracing with Butyric Acid
Stable isotope tracing involves the introduction of a labeled molecule into a biological system and tracking its incorporation into downstream metabolites. This technique provides a dynamic view of metabolic fluxes, offering a more profound understanding than static measurements of metabolite concentrations. For butyric acid, this allows researchers to investigate its absorption, distribution, and utilization in various tissues, as well as its contribution to key metabolic pathways such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.
Comparison of Butyric Acid-d2 and ¹³C-Butyrate
While ¹³C-labeled butyrate has been more commonly employed in metabolic studies, deuterated butyrate (Butyric acid-d2) presents an alternative with its own set of characteristics. The choice between these tracers often depends on the specific research question, the analytical platform available, and the potential for metabolic or isotopic interference.
Table 1: Comparison of Butyric Acid-d2 and ¹³C-Butyrate Tracers
| Feature | Butyric acid-d2 (Deuterated) | ¹³C-Butyrate (Carbon-13) |
| Isotope | ²H (Deuterium) | ¹³C (Carbon-13) |
| Natural Abundance | ~0.015% | ~1.1% |
| Mass Difference | +1 Da per deuterium atom | +1 Da per ¹³C atom |
| Primary Use in Studies | Primarily as an internal standard for quantification.[1] Emerging use as a metabolic tracer. | Well-established as a metabolic tracer for flux analysis.[2][3] |
| Potential Advantages | Lower cost compared to ¹³C-labeled compounds.[4] Can sometimes offer less background interference in mass spectrometry. | Minimal kinetic isotope effect, leading to metabolic behavior more similar to the unlabeled compound.[5] Well-characterized fragmentation patterns in mass spectrometry. |
| Potential Disadvantages | Potential for kinetic isotope effect (KIE), which may alter metabolic rates.[5] Possible loss of deuterium label through exchange reactions.[4] | Higher cost of synthesis. |
| Common Analytical Platforms | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] |
Experimental Protocols: A Methodological Overview
The successful application of stable isotope tracing hinges on robust experimental design and precise analytical methodologies. Below are generalized protocols for in vivo and in vitro studies using labeled butyrate, primarily based on established ¹³C-tracer methodologies, which are largely transferable to deuterated tracers.
In Vivo Metabolic Tracing
Objective: To determine the whole-body and tissue-specific metabolism of butyrate.
Experimental Workflow:
Methodology:
-
Animal Preparation: Mice or rats are typically acclimatized and then fasted overnight to achieve a basal metabolic state.
-
Tracer Administration: A bolus of labeled butyrate (e.g., [1,2-¹³C₂]butyrate or Butyric acid-d₂) is administered via oral gavage or continuous intravenous infusion.[2]
-
Sample Collection: Blood samples are collected at various time points to monitor the appearance and disappearance of the tracer and its metabolites in circulation. At the end of the experiment, tissues of interest (e.g., colon, liver, adipose tissue, brain) are rapidly harvested and flash-frozen.
-
Metabolite Extraction: Metabolites are extracted from plasma and homogenized tissues using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analytical Measurement: The isotopic enrichment of butyrate and downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates, fatty acids) is determined by GC-MS or LC-MS/MS.[1]
In Vitro Cell Culture Tracing
Objective: To investigate the cellular metabolism of butyrate in a specific cell type.
Experimental Workflow:
Methodology:
-
Cell Culture: Cells of interest (e.g., colonocytes, hepatocytes, adipocytes) are cultured to a desired confluency.
-
Tracer Incubation: The standard culture medium is replaced with a medium containing a known concentration of labeled butyrate. Cells are incubated for various time points.
-
Sample Collection: At each time point, the culture medium is collected, and the cells are washed and harvested. Metabolic activity is quenched rapidly, typically using cold methanol or liquid nitrogen.
-
Metabolite Extraction and Analysis: Similar to the in vivo protocol, metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the isotopic label into intracellular metabolites.[2]
Key Metabolic Pathways of Butyrate
Butyrate serves as a primary energy source for colonocytes and can enter systemic circulation to influence metabolism in other tissues. Tracing studies have been instrumental in delineating these pathways.
Data Presentation and Interpretation
Quantitative data from stable isotope tracing experiments are typically presented as the fractional contribution of the tracer to a particular metabolite pool or as absolute metabolic fluxes.
Table 2: Example Data Presentation from a Labeled Butyrate Tracing Study
| Metabolite | Tissue | Isotopic Enrichment (Mole Percent Excess) | Fractional Contribution from Butyrate (%) |
| Acetyl-CoA | Colon | 15.2 ± 2.1 | 60.8 |
| Citrate | Liver | 5.8 ± 0.9 | 23.2 |
| Palmitate | Adipose Tissue | 2.5 ± 0.5 | 10.0 |
| β-hydroxybutyrate | Plasma | 10.1 ± 1.5 | 40.4 |
Note: The data in this table is illustrative and does not represent a specific study.
Conclusion and Future Directions
Both deuterated and ¹³C-labeled butyrate are valuable tools for metabolic research. While ¹³C-butyrate is the more established tracer for metabolic flux analysis due to the minimal risk of kinetic isotope effects, Butyric acid-d2 offers a potentially cost-effective alternative, particularly for studies where absolute quantification is the primary goal and it serves as an internal standard.[4]
Future research should focus on direct comparative studies of Butyric acid-d2 and ¹³C-butyrate to empirically determine the extent of any kinetic isotope effects in relevant biological systems. Such studies would provide a clearer understanding of the advantages and limitations of each tracer, enabling researchers to make more informed decisions for their experimental designs. The continued development of high-resolution mass spectrometry and advanced analytical techniques will further enhance the utility of both deuterated and ¹³C-labeled tracers in unraveling the metabolic intricacies of butyrate and its impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]
Inter-Laboratory Comparison of Butyric Acid-d2 Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of butyric acid and its deuterated analogue, Butyric acid-d2. It is intended for researchers, scientists, and drug development professionals involved in metabolic research, gut microbiome studies, and pharmacokinetic analyses where accurate measurement of these compounds is crucial. This document synthesizes data from various studies to offer insights into method performance and best practices.
Butyric acid-d2, a stable isotope-labeled version of butyric acid, is a valuable tool in metabolic research, serving as a tracer and an internal standard for mass spectrometry-based quantification.[1] The choice of analytical technique is critical for achieving accurate and reproducible results across different laboratories. The two primary methods employed for the analysis of short-chain fatty acids (SCFAs) like butyric acid and its deuterated forms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors including sensitivity, specificity, sample throughput, and cost. While direct inter-laboratory comparison data for Butyric acid-d2 is limited, this guide presents a summary of performance data for butyric acid analysis, which is indicative of the performance expected for its deuterated analogue.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Limit of Detection (LOD) | 0.606 - 1.816 µg/mL[2] | 0.01% of total fat | 1 - 7 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.835 - 3.676 µg/mL[2] | 0.10% of total fat | 3 - 19 ng/mL[3] |
| **Linearity (R²) ** | > 0.999[2] | > 0.999[4] | > 0.99[5] |
| Accuracy (% Recovery) | 100.58% - 103.84%[2] | 98.2% - 101.9%[4] | 94% - 114%[3] |
| Precision (% RSD) | ≤ 2%[2] | 1.3%[4] | < 10.73%[5] |
Table 1: Comparison of Performance Characteristics for Butyric Acid Analysis Methods. This table summarizes the key performance metrics for different analytical techniques used for the quantification of butyric acid. The data is compiled from various validation studies.
Experimental Workflow for Butyric Acid-d2 Analysis
A generalized workflow for the analysis of Butyric acid-d2 in biological samples is depicted below. This process includes sample preparation, derivatization (often required for GC-MS), and subsequent analysis by a mass spectrometry-based method.
Figure 1. A Generalized Experimental Workflow. This diagram illustrates the key steps involved in the analysis of Butyric acid-d2 from biological matrices.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of results between laboratories. Below is a recommended protocol for the analysis of Butyric acid-d2 using LC-MS/MS, based on common practices in the field.
Objective: To quantify the concentration of Butyric acid-d2 in human serum.
Materials:
-
Butyric acid-d2 standard (≥98% isotopic purity)[1]
-
Internal Standard (e.g., Butyric acid-d7)
-
Human Serum
-
Acetonitrile (LC-MS grade)
-
0.1% o-phosphoric acid solution[2]
-
3-nitrophenylhydrazine (3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Solid Phase Extraction (SPE) cartridges
-
C18 analytical column (e.g., 5 µm, 250 x 4.6 mm)[2]
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of the internal standard solution (Butyric acid-d7).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (using 3-NPH):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 3-NPH and EDC in a 2:1 ratio of water:acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Evaporate the solvent and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Butyric acid-d2 and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Butyric acid-d2.
-
Calculate the concentration of Butyric acid-d2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
This guide highlights the importance of standardized methods and provides a framework for researchers to develop and validate their own analytical procedures for Butyric acid-d2. The use of appropriate internal standards, robust sample preparation, and validated analytical techniques are paramount for generating high-quality, reproducible data in inter-laboratory settings.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]
- 5. researchgate.net [researchgate.net]
Assessing the Biological Equivalence of Butyric Acid-d2 to Butyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of butyrate and its deuterated analog, Butyric acid-d2. While direct comparative studies on their biological equivalence are not extensively available in publicly accessible literature, this document synthesizes the known biological functions of butyrate and explores the theoretical implications of deuteration on its activity. The information presented is supported by experimental data and detailed protocols for key assays.
Executive Summary
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a crucial signaling molecule with a wide range of biological effects, including the regulation of gene expression, immune responses, and cellular metabolism. Butyric acid-d2, a stable isotope-labeled version of butyrate, is primarily utilized as a tracer in metabolic research. The fundamental principle behind using deuterated compounds in such studies is that the isotopic substitution should not significantly alter the compound's intrinsic chemical behavior.
Based on the established knowledge of isotope effects, Butyric acid-d2 is expected to be biologically equivalent to butyrate in terms of its mechanism of action, including its ability to inhibit histone deacetylases (HDACs) and activate G-protein-coupled receptors (GPCRs). However, the substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," potentially resulting in a slower rate of metabolism for Butyric acid-d2. This could theoretically lead to a longer half-life and increased systemic exposure compared to non-deuterated butyrate, a factor that warrants consideration in pharmacokinetic and pharmacodynamic assessments.
Comparative Biological Activity: Butyrate and Butyric Acid-d2
The biological effects of butyrate are well-documented and are mediated through several key signaling pathways. Butyric acid-d2 is presumed to engage these same pathways.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression. This epigenetic modification is central to many of butyrate's anti-inflammatory and anti-proliferative effects.
Theoretical Equivalence of Butyric Acid-d2: The mechanism of HDAC inhibition by butyrate does not involve the cleavage of a carbon-hydrogen bond at the deuterated position. Therefore, Butyric acid-d2 is expected to exhibit comparable HDAC inhibitory activity to butyrate.
G-Protein-Coupled Receptor (GPCR) Activation
Butyrate acts as a ligand for several GPCRs, most notably GPR41 (FFAR3) and GPR43 (FFAR2), as well as GPR109A (HCAR2). Activation of these receptors triggers various downstream signaling cascades that influence immune cell function, gut hormone secretion, and inflammatory responses.
Theoretical Equivalence of Butyric Acid-d2: Ligand-receptor binding is primarily determined by the molecule's three-dimensional structure and electronic properties. The substitution of hydrogen with deuterium in Butyric acid-d2 does not alter its fundamental shape or charge distribution. Consequently, Butyric acid-d2 is expected to bind to and activate GPR41, GPR43, and GPR109A with similar affinity and efficacy as butyrate.
NF-κB Signaling Pathway Inhibition
Butyrate has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to be a consequence of both HDAC inhibition and GPCR-mediated signaling.
Theoretical Equivalence of Butyric Acid-d2: As the inhibition of NF-κB by butyrate is a downstream effect of its primary actions on HDACs and GPCRs, Butyric acid-d2 is anticipated to have a similar inhibitory effect on this pathway.
Pharmacokinetics and Metabolism: Potential for Minor Differences
The primary metabolic pathway for butyrate involves β-oxidation. The initial step of this process involves the enzymatic cleavage of a carbon-hydrogen bond.
Kinetic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope at the C2 position in Butyric acid-d2 can slow down the rate of this enzymatic reaction. This phenomenon, known as the kinetic isotope effect, could lead to:
-
Slower Metabolism: Butyric acid-d2 may be metabolized at a slightly slower rate than butyrate.
-
Longer Half-Life: A reduced metabolic clearance could result in a longer plasma half-life for Butyric acid-d2.
-
Increased Bioavailability: Slower first-pass metabolism in the gut epithelium and liver could potentially increase the systemic bioavailability of orally administered Butyric acid-d2.
It is crucial to emphasize that while theoretically plausible, the magnitude of this kinetic isotope effect for Butyric acid-d2 in a biological system has not been extensively quantified in publicly available literature. Direct comparative pharmacokinetic studies are necessary to confirm these potential differences.
Quantitative Data on Butyrate Activity
The following tables summarize quantitative data from published studies on the biological effects of butyrate. It is important to note that these data are for non-deuterated butyrate.
| Biological Effect | Cell Type/Model | Butyrate Concentration | Observed Effect |
| HDAC Inhibition | Various Cancer Cell Lines | 0.5 - 5 mM | Increased histone acetylation |
| NF-κB Inhibition | Colon Cancer Cells | 2 - 10 mM | Decreased NF-κB activation and pro-inflammatory cytokine expression |
| GPR43 Activation | HEK293 cells expressing GPR43 | 100 µM - 1 mM | Increased intracellular calcium signaling |
| Anti-proliferative | Colorectal Cancer Cells | 1 - 5 mM | Inhibition of cell growth and induction of apoptosis |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of butyrate's biological activity are provided below. These protocols can be adapted for the comparative analysis of Butyric acid-d2.
In Vitro HDAC Inhibition Assay
Objective: To measure the inhibitory effect of a compound on histone deacetylase activity.
Methodology:
-
Nuclear Extract Preparation: Isolate nuclear extracts from a relevant cell line (e.g., HeLa cells) as a source of HDAC enzymes.
-
HDAC Assay:
-
Incubate the nuclear extract with a fluorescently labeled HDAC substrate (e.g., a peptide with an acetylated lysine residue).
-
Add varying concentrations of butyrate or Butyric acid-d2 to the reaction.
-
After incubation, add a developing reagent that produces a fluorescent signal only when the substrate is deacetylated.
-
-
Data Analysis: Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence in the presence of the test compound indicates HDAC inhibition. Calculate the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).
GPR43 Activation Assay (Calcium Flux)
Objective: To determine the ability of a compound to activate GPR43.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a plasmid expressing human GPR43.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Stimulation: Add varying concentrations of butyrate or Butyric acid-d2 to the cells.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: An increase in fluorescence upon compound addition indicates receptor activation. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
NF-κB Reporter Assay
Objective: To quantify the effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a relevant immune cell line) with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Cell Treatment:
-
Pre-treat the transfected cells with varying concentrations of butyrate or Butyric acid-d2.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB signaling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways of butyrate and a typical experimental workflow for its analysis.
Caption: Key signaling pathways of butyrate.
Caption: Experimental workflow for comparative analysis.
Conclusion
A Researcher's Guide to Deuterated Butyric Acid: A Comparative Analysis of d2, d3, and d7 Isotopologues
For researchers, scientists, and drug development professionals, the precise tracking and quantification of metabolites are paramount. Deuterated internal standards and tracers are indispensable tools in mass spectrometry and NMR-based metabolic studies. This guide provides a comparative analysis of three common isotopologues of butyric acid: Butyric acid-d2, Butyric acid-d3, and Butyric acid-d7, offering insights into their synthesis, applications, and performance based on available experimental data.
Butyric acid, a short-chain fatty acid, is a key product of gut microbial fermentation of dietary fibers and plays a crucial role in gut health and systemic metabolism. Its deuterated forms are widely used in metabolic research to trace its absorption, distribution, and utilization. The choice of a specific deuterated analogue depends on the experimental goals, including the desired mass shift for mass spectrometry, the position of the label for mechanistic studies, and the potential for kinetic isotope effects.
Comparative Data of Butyric Acid-d2, d3, and d7
The selection of a deuterated standard is often guided by its physical and isotopic properties. The following table summarizes the key characteristics of Butyric acid-d2, d3, and d7.
| Property | Butyric acid-d2 (Butyric-2,2-d2 acid) | Butyric acid-d3 (Butyric-4,4,4-d3 acid) | Butyric acid-d7 |
| CAS Number | 19136-92-6 | 36789-14-7 | 73607-83-7 |
| Molecular Formula | C₄H₆D₂O₂ | C₄H₅D₃O₂ | C₄HD₇O₂ |
| Molecular Weight | 90.12 g/mol | 91.12 g/mol | 95.15 g/mol |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D | Typically ≥98 atom % D |
| Primary Application | Metabolic Tracer, Mechanistic Studies | Metabolic Tracer, Internal Standard | Internal Standard for Quantification |
| Key Advantage | Positional labeling for studying reactions at the α-carbon. | Stable label at the terminal methyl group, less prone to exchange. | High mass shift, minimizing spectral overlap with the unlabeled analyte. |
Performance and Applications in Research
Butyric acid-d2 (Butyric-2,2-d2 acid)
Butyric acid-d2 is particularly useful for investigating metabolic pathways involving the α-carbon of butyrate. The deuterium labels at the C2 position allow researchers to track the fate of this specific part of the molecule.
Applications:
-
Metabolic Flux Analysis: Tracing the incorporation of the d2-label into downstream metabolites provides insights into pathways like β-oxidation.
-
Kinetic Isotope Effect Studies: The presence of deuterium at the reaction center can alter reaction rates, providing valuable information about enzyme mechanisms.
Butyric acid-d3 (Butyric-4,4,4-d3 acid)
With deuterium atoms on the terminal methyl group, Butyric acid-d3 offers a stable isotopic label that is less likely to be exchanged during metabolic processes compared to labels at other positions.
Applications:
-
Metabolic Tracing: Ideal for long-term studies where the stability of the label is crucial.
-
Internal Standard: Can be used as an internal standard in mass spectrometry, providing a moderate mass shift from the unlabeled compound.
Butyric acid-d7
Butyric acid-d7, being fully deuterated on the alkyl chain, is the most common choice for use as an internal standard in quantitative mass spectrometry-based assays.[1]
Applications:
-
Quantitative Analysis: Its significant mass difference from the natural isotopologue (M+7) ensures clear separation of signals in mass spectra, leading to accurate quantification of endogenous butyrate levels in various biological matrices.[2][3]
-
Stable Isotope Dilution Assays: This is the gold standard for quantification, where a known amount of the d7-labeled standard is spiked into a sample, and the ratio of the labeled to the unlabeled compound is used to determine the concentration of the analyte.[4]
Experimental Protocols
Synthesis of Deuterated Butyric Acids
The synthesis of deuterated butyric acids typically involves modifications of standard organic chemistry reactions using deuterated starting materials. While specific protocols vary, the general approaches include:
-
Oxidation of Deuterated Alcohols: For example, the oxidation of butanol-d9 with an oxidizing agent like potassium permanganate or chromic acid can yield butyric acid-d7.[5]
-
Grignard Reaction: Reacting a deuterated Grignard reagent with carbon dioxide is another common method. For instance, propyl-d7-magnesium bromide can be carboxylated to produce butyric acid-d7.[6]
-
Deuterium Exchange: Existing butyric acid can be subjected to acid- or base-catalyzed deuterium exchange using D₂O, although this may result in a mixture of isotopologues.
Quantification of Butyrate using Butyric acid-d7 as an Internal Standard by LC-MS/MS
This protocol outlines a typical stable isotope dilution method for quantifying butyrate in biological samples.
1. Sample Preparation:
- To 100 µL of sample (e.g., plasma, fecal extract), add 10 µL of a known concentration of Butyric acid-d7 internal standard solution.
- Precipitate proteins by adding 300 µL of cold acetonitrile.
- Vortex and centrifuge to pellet the protein.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen.
2. Derivatization (Optional but often recommended for improved chromatographic performance):
- Reconstitute the dried extract in a derivatization reagent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC.
- Incubate to allow the reaction to complete.
3. LC-MS/MS Analysis:
- Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to ensure the analytes are in their protonated form.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both unlabeled butyrate and Butyric acid-d7.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled butyrate and a fixed concentration of the internal standard.[2][4][7]
Signaling Pathways and Experimental Workflows
Butyrate is a signaling molecule that exerts its biological effects through several pathways, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[7][8]
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate's ability to inhibit HDACs leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This is a key mechanism behind its anti-cancer and anti-inflammatory properties.
Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
Butyrate and G-Protein Coupled Receptor (GPCR) Signaling
Butyrate can also activate specific GPCRs, such as GPR41, GPR43, and GPR109A, initiating downstream signaling cascades that influence cellular processes like inflammation and apoptosis.[2]
Caption: Butyrate activates GPCRs, initiating a signaling cascade that leads to cellular responses.
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical workflow for a metabolic tracing experiment using a deuterated butyric acid isotopologue.
Caption: A typical workflow for a metabolic tracing experiment using deuterated butyric acid.
Conclusion
The choice between Butyric acid-d2, d3, and d7 depends on the specific research question. For quantitative studies requiring a robust internal standard with minimal isotopic overlap, Butyric acid-d7 is the superior choice due to its high mass shift. For metabolic flux and mechanistic studies, the position-specific labeling of Butyric acid-d2 and the stable labeling of Butyric acid-d3 offer distinct advantages. By understanding the properties and applications of each isotopologue, researchers can select the most appropriate tool to achieve their experimental objectives with high precision and accuracy.
References
- 1. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Butyrate and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Inhibition of histone deacetylase activity by butyrate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Butyric Acid-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like butyric acid-d2, is a critical component of ensuring a safe and compliant work environment. While butyric acid-d2 shares the same primary chemical hazards as its non-deuterated counterpart, its isotopic nature warrants careful consideration in waste management protocols to maintain experimental integrity and adhere to institutional guidelines. This guide provides essential safety and logistical information for the proper disposal of butyric acid-d2.
Hazard Profile and Safety Precautions
Butyric acid, in both its standard and deuterated forms, is classified as a corrosive and combustible liquid. It can cause severe skin burns and eye damage.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling the substance. All work with butyric acid-d2 should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Classification and Segregation
Isotopic Identity: Butyric acid-d2 is a stable isotope-labeled compound and is not radioactive. Its disposal is therefore governed by chemical hazardous waste regulations.
Chemical Waste Stream: Due to its corrosive nature, butyric acid-d2 must be disposed of as hazardous waste.[5] It should not be mixed with household garbage or poured down the drain.[1][5]
Segregation Practices: In a laboratory setting, it is best practice to segregate waste streams to prevent unintended reactions and to facilitate proper disposal. While there are no universal regulations mandating the separation of stable isotope-labeled waste from its non-labeled counterparts, it is highly recommended to do so. This practice prevents the isotopic contamination of other chemical waste that might be repurposed or recycled and ensures clarity in the waste manifest provided to disposal facilities.
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols on the disposal of isotopically labeled compounds.[6]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of butyric acid-d2 waste in a laboratory setting.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Butyric Acid-d2 Waste."
-
The container must be made of a material compatible with butyric acid. High-density polyethylene (HDPE) or glass containers are suitable choices.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
-
Neutralization (for aqueous solutions):
-
If the butyric acid-d2 is in an aqueous solution, it can be neutralized to a pH between 6.0 and 8.0 before collection.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the butyric acid-d2 solution while stirring. This should be done in a fume hood.
-
Monitor the pH using pH paper or a calibrated pH meter.
-
Even after neutralization, the resulting salt solution should be collected as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.[3]
-
The absorbent material contaminated with butyric acid-d2 should be collected in a designated hazardous waste container.
-
-
Container Labeling and Storage:
-
The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "Butyric Acid-d2 Waste"
-
The approximate concentration and volume.
-
The associated hazards (Corrosive, Combustible).
-
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[3]
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| pH for Neutralization | 6.0 - 8.0 | General laboratory practice |
| Flash Point | 72 °C | [4] |
| Autoignition Temperature | 443 °C | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of butyric acid-d2.
Caption: Decision workflow for the disposal of Butyric Acid-d2.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of butyric acid-d2, protecting themselves, their colleagues, and the environment, while also preserving the integrity of their research.
References
Essential Safety and Logistical Information for Handling Butyric Acid-d2
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Butyric acid-d2 for researchers, scientists, and drug development professionals. The information is curated to ensure laboratory safety and build trust by providing value beyond the product itself. Butyric acid-d2 is a deuterated analog of butyric acid, and while its chemical properties are similar, adherence to strict safety protocols is paramount.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Butyric acid is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation. The pungent, obnoxious odor is a key characteristic.[4][5] Therefore, appropriate PPE is essential to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact, which can cause severe burns.[3][6] It is recommended to check the resistance of gloves to chemicals with the supplier.[6][7] |
| Body Protection | A chemical-resistant apron or lab coat. | Protects against splashes and contamination of personal clothing.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents inhalation of vapors, which can cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of Butyric acid-d2.
Handling Procedures:
-
Always handle Butyric acid-d2 in a well-ventilated area or a chemical fume hood.[3][4][5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe in vapors or mist.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][8]
Storage Conditions:
-
Keep the container tightly closed.[6]
-
Store at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong alkalis, and reducing agents.[8]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately remove all contaminated clothing.[3][5] Rinse the affected skin with plenty of water for 15-20 minutes.[3] Seek immediate medical attention.[3][6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do so.[3][5] Continue rinsing and seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, give oxygen. Seek medical advice if discomfort or irritation persists.[3] |
| Ingestion | Rinse mouth with water.[3][5][6] Do NOT induce vomiting.[3][5] Seek immediate medical attention.[3][5][6] |
| Spill | Evacuate the area and ensure adequate ventilation.[3] Remove all ignition sources.[4][5] Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4][5][8] Neutralize the spill with sodium bicarbonate or calcium hydroxide.[4][5] Collect the waste in a sealed container for disposal.[4][5] |
Disposal Plan
Butyric acid-d2 and its contaminated materials must be disposed of as hazardous waste.
Disposal Guidelines:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[8]
-
Do not dispose of with household garbage.[3]
-
Do not empty into drains.[8]
-
Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.
The following diagram illustrates the workflow for the safe handling of Butyric acid-d2.
Caption: Workflow for the safe handling of Butyric acid-d2.
Quantitative Data
The following table summarizes key quantitative data for Butyric Acid. This data is considered relevant for Butyric acid-d2 due to the chemical similarities.
| Property | Value | Source |
| Boiling Point | ~163-165 °C | [1] |
| Oral LD50 (rat) | 2,940 mg/kg | [3] |
| Dermal LD50 (rabbit) | 6,083 mg/kg | [3] |
| Flash Point | 72 °C | [5] |
| Autoignition Temperature | 443 °C | [5] |
| Flammability Limits | LEL: 2%, UEL: 10% | [5] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
